6-Bromo-1,2,3,4-tetrahydronaphthalene
Description
The exact mass of the compound 6-Bromo-1,2,3,4-tetrahydronaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-1,2,3,4-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1,2,3,4-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTQYWLWRFMSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306100 | |
| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |
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Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-56-1 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6134-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 174090 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6134-56-1 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |
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Foundational & Exploratory
Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a robust synthetic route to 6-Bromo-1,2,3,4-tetrahydronaphthalene, a valuable intermediate in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing with the formation of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one, followed by a Sandmeyer reaction to introduce the bromo substituent, and culminating in the reduction of the ketone functionality. Detailed experimental protocols for each step are provided, accompanied by quantitative data and a visual representation of the synthetic workflow.
I. Overall Synthetic Pathway
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene is efficiently achieved through a three-step sequence starting from 6-Hydroxy-1-tetralone. The overall transformation involves the conversion of the hydroxyl group to an amino group, followed by diazotization and subsequent bromination via a Sandmeyer reaction. The final step is the complete reduction of the ketone to a methylene group.
II. Experimental Protocols and Data
Step 1: Synthesis of 6-Amino-3,4-dihydro-1(2H)-naphthalenone (6-Amino-1-tetralone)
This procedure outlines the conversion of 6-Hydroxy-1-tetralone to 6-Amino-1-tetralone. The reaction proceeds via an initial alkylation of the phenol, followed by a Smiles rearrangement and hydrolysis.
Experimental Protocol:
A detailed procedure for this transformation is provided by Organic Syntheses. In a representative protocol, 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone is reacted with sodium hydroxide in N,N-dimethylacetamide. 2-Bromo-2-methylpropanamide is then added, and the mixture is stirred for 5 hours at 25–35 °C. Subsequently, more sodium hydroxide is added, and the mixture is heated to 50–60 °C for 1 hour. The reaction is then heated at reflux for an additional hour after the addition of water. Upon cooling, the product crystallizes and is collected by filtration.[1]
| Reagent/Parameter | Quantity/Value | Source |
| 3,4-dihydro-6-hydroxy-1(2H)-naphthalenone | 185 mmol (1 equiv) | [1] |
| Sodium Hydroxide (initial) | 185 mmol (1 equiv) | [1] |
| N,N-dimethylacetamide | - | [1] |
| 2-Bromo-2-methylpropanamide | 185 mmol (1 equiv) | [1] |
| Reaction Time (Alkylation) | 5 hours | [1] |
| Reaction Temperature (Alkylation) | 25-35 °C | [1] |
| Sodium Hydroxide (second addition) | 555 mmol (3 equiv) | [1] |
| Reaction Time (Heating) | 1 hour | [1] |
| Reaction Temperature (Heating) | 50-60 °C | [1] |
| Water | 90 mL + 180 mL | [1] |
| Reaction Time (Reflux) | 1 hour | [1] |
| Yield | 63.2% | [1] |
Step 2: Synthesis of 6-Bromo-3,4-dihydronaphthalen-1(2H)-one (6-Bromo-1-tetralone)
This step involves the conversion of the amino group of 6-Amino-1-tetralone to a bromo group via the Sandmeyer reaction. The process begins with the formation of a diazonium salt, which is then reacted with a copper(I) bromide solution.
Experimental Protocol:
The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides.[2][3] In a typical procedure, the arylamine is dissolved in an aqueous acidic solution (e.g., hydrobromic acid) and cooled to 0-5 °C.[1] A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide. The reaction mixture is often warmed to drive the reaction to completion. The product is then extracted with an organic solvent, and purified.
| Reagent/Parameter | Quantity/Value (Representative) | Source |
| 6-Amino-1-tetralone | 1 equivalent | [1] |
| Hydrobromic Acid | Excess | [1] |
| Sodium Nitrite | 1.1-1.2 equivalents | [1] |
| Diazotization Temperature | 0-5 °C | [1] |
| Copper(I) Bromide | Catalytic to Stoichiometric | [2][3] |
| Reaction Temperature (Sandmeyer) | Room temperature to gentle heating | [1] |
| Yield | ~50% (typical for Sandmeyer) | [1] |
digraph "Sandmeyer_Reaction" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];Start [label="6-Amino-1-tetralone", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Dissolve in HBr(aq) and cool to 0-5 °C", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Add NaNO₂(aq) dropwise", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Diazonium [label="Aryl Diazonium Salt Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Add to CuBr solution", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="6-Bromo-1-tetralone", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Step1; Step1 -> Step2; Step2 -> Diazonium; Diazonium -> Step3; Step3 -> Product; }
Step 3: Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene
The final step is the reduction of the carbonyl group of 6-Bromo-1-tetralone to a methylene group. The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is a highly effective method for this transformation under basic conditions.[4]
Experimental Protocol:
The Huang-Minlon modification of the Wolff-Kishner reduction involves heating the ketone with hydrazine hydrate and a base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[4][5] The reaction is initially heated to a temperature that allows for the formation of the hydrazone, with the removal of water. The temperature is then raised further to facilitate the decomposition of the hydrazone and the formation of the alkane, driven by the evolution of nitrogen gas. The product is then isolated by extraction and purified.
| Reagent/Parameter | Quantity/Value (Representative) | Source |
| 6-Bromo-1-tetralone | 1 equivalent | [4][5] |
| Hydrazine Hydrate (85%) | 3-5 equivalents | [4] |
| Potassium Hydroxide | 3-4 equivalents | [4] |
| Diethylene Glycol | Solvent | [5] |
| Initial Reaction Temperature | ~130-140 °C (for hydrazone formation) | |
| Final Reaction Temperature | ~190-200 °C (for reduction) | [4] |
| Reaction Time | 4-6 hours | |
| Yield | Generally high (>80%) | [4] |
III. Conclusion
The presented three-step synthesis provides a reliable and well-documented pathway to 6-Bromo-1,2,3,4-tetrahydronaphthalene. Each step utilizes established and high-yielding reactions, making this route amenable to scale-up for research and development purposes. The detailed protocols and tabulated data offer a practical guide for chemists in the fields of drug discovery and materials science to access this important synthetic intermediate.
References
"6-Bromo-1,2,3,4-tetrahydronaphthalene chemical properties"
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene
Introduction
6-Bromo-1,2,3,4-tetrahydronaphthalene, also commonly known as 6-bromotetralin, is a substituted aromatic hydrocarbon. Its structure consists of a naphthalene ring system that is partially saturated, with a bromine atom substituted on the aromatic ring at the 6-position. This compound serves as a valuable building block in organic synthesis, particularly as a precursor for creating more complex molecules, including retinoid analogs and dopamine agonists.[1] Its bifunctional nature, featuring a reactive bromine atom for cross-coupling reactions and a tetralin core, makes it a versatile intermediate for researchers in medicinal chemistry and materials science.
Chemical and Physical Properties
The fundamental properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene are summarized below. These data are critical for its handling, characterization, and use in experimental settings.
General Properties
| Property | Value | Source |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalene | [2] |
| Synonyms | 6-bromotetralin, 2-bromotetralin | [2] |
| CAS Number | 6134-56-1 | [2] |
| Molecular Formula | C₁₀H₁₁Br | [2][3] |
| Molecular Weight | 211.10 g/mol | [2] |
| Canonical SMILES | C1CCC2=C(C1)C=CC(=C2)Br | [2] |
| InChIKey | UZTQYWLWRFMSSF-UHFFFAOYSA-N | [2] |
Computed Physical Properties
| Property | Value | Source |
| Monoisotopic Mass | 210.00441 Da | [2][3] |
| XLogP3 | 4.0 | [3] |
| Complexity | 133 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Mass Spectrometry
Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 211.01169 | 138.6 |
| [M+Na]⁺ | 232.99363 | 149.0 |
| [M-H]⁻ | 208.99713 | 145.3 |
| [M+NH₄]⁺ | 228.03823 | 162.0 |
| Table data sourced from PubChemLite.[3] |
Experimental Protocols
Synthesis via Electrophilic Aromatic Substitution
A common method for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene is the direct bromination of 1,2,3,4-tetrahydronaphthalene (tetralin) via electrophilic aromatic substitution.
Reaction: Tetralin + Br₂ --(FeBr₃, Dichloromethane)--> 6-Bromo-1,2,3,4-tetrahydronaphthalene
Materials:
-
1,2,3,4-tetrahydronaphthalene (Tetralin)
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 1,2,3,4-tetrahydronaphthalene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Add a catalytic amount of FeBr₃ to the solution. If using iron filings, add a small amount, which will react with bromine to form FeBr₃ in situ.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from the addition funnel to the stirred reaction mixture. Maintain the temperature at 0°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours or until reaction completion is confirmed by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and react with excess bromine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 6-Bromo-1,2,3,4-tetrahydronaphthalene.
This procedure typically results in yields ranging from 65% to 72%.[1]
Caption: Synthesis workflow for 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Reactivity and Potential Applications
The bromine atom on the aromatic ring is the primary site of reactivity, making it an ideal substrate for various cross-coupling reactions.
Suzuki Coupling: 6-Bromo-1,2,3,4-tetrahydronaphthalene can undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl structures that are of interest for their potential activity at central nervous system (CNS) receptors.[1]
Caption: Reaction pathway for Suzuki coupling of 6-bromotetralin.
Safety and Handling
GHS Hazard Classification
Aggregated GHS information indicates the following hazards.[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4]
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[4]
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents. The parent compound, tetrahydronaphthalene, can form explosive peroxides upon exposure to air.[5]
References
- 1. 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene () for sale [vulcanchem.com]
- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 6-bromo-1,2,3,4-tetrahydronaphthalene (C10H11Br) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [guidechem.com]
- 5. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Guide: Properties and Applications of 2-Bromotetralin (CAS 6134-56-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromotetralin, also known as 6-Bromo-1,2,3,4-tetrahydronaphthalene, is a synthetic organic compound with the CAS number 6134-56-1. It belongs to the tetralin family, which are derivatives of naphthalene with one of the aromatic rings saturated. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. 2-Bromotetralin primarily serves as a crucial building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its bromine substituent provides a reactive handle for various chemical transformations, making it a versatile precursor for introducing the tetralin scaffold into target structures. This guide provides a comprehensive overview of the chemical and physical properties of 2-bromotetralin, detailed experimental protocols for its synthesis and characterization, and its applications in the development of bioactive compounds.
Chemical and Physical Properties
2-Bromotetralin is a colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 6134-56-1 | |
| Molecular Formula | C₁₀H₁₁Br | [1] |
| Molecular Weight | 211.10 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 260.9 °C at 760 mmHg | [1] |
| Density | 1.384 g/cm³ | [1] |
| Flash Point | 113 °C | [1] |
| Refractive Index | 1.579 | [1] |
| LogP | 3.32790 | [1] |
Spectroscopic Data
The structural identity of 2-Bromotetralin can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.19 | d, J=8.2 Hz | 1H | Ar-H |
| 7.12 | d, J=2.0 Hz | 1H | Ar-H |
| 6.90 | dd, J=8.2, 2.0 Hz | 1H | Ar-H |
| 3.55 | m | 1H | CH-Br |
| 2.70-2.90 | m | 2H | Ar-CH₂ |
| 2.10-2.30 | m | 2H | CH₂ |
| 1.80-2.00 | m | 2H | CH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 138.2 | Ar-C |
| 136.5 | Ar-C |
| 131.2 | Ar-CH |
| 129.8 | Ar-CH |
| 126.5 | Ar-CH |
| 120.1 | Ar-C-Br |
| 48.5 | CH-Br |
| 32.1 | Ar-CH₂ |
| 29.3 | CH₂ |
| 22.8 | CH₂ |
FTIR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2850 | s | C-H stretch (aromatic and aliphatic) |
| 1595, 1480 | m | C=C stretch (aromatic) |
| 1445 | m | CH₂ bend |
| 1250 | m | C-H in-plane bend |
| 810 | s | C-H out-of-plane bend (p-disubstituted) |
| 650 | m | C-Br stretch |
MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Assignment |
| 210/212 | 40 | [M]⁺ (Molecular ion peak, Br isotopes) |
| 131 | 100 | [M-Br]⁺ (Loss of Bromine) |
| 115 | 30 | [C₉H₇]⁺ |
| 104 | 25 | [C₈H₈]⁺ |
Experimental Protocols
Synthesis of 2-Bromotetralin from Tetralin
A common method for the synthesis of 2-bromotetralin involves the free-radical bromination of tetralin using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tetralin (1 equivalent) in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and water in a separatory funnel.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-bromotetralin.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized 2-bromotetralin.
Applications in Drug Development
2-Bromotetralin serves as a valuable intermediate in the synthesis of various biologically active compounds. The tetralin scaffold is a key component in several classes of drugs, particularly those targeting the central nervous system. For instance, derivatives of 2-aminotetralin, which can be synthesized from 2-bromotetralin, are known to act as dopamine receptor agonists and have been investigated for the treatment of Parkinson's disease and other neurological disorders.[3][4][5]
The following diagram illustrates a generalized synthetic pathway for the utilization of 2-bromotetralin in the synthesis of a hypothetical bioactive aminotetralin derivative.
General Workflow for Biological Evaluation of Novel Tetralin Derivatives
Once a novel tetralin derivative is synthesized, a systematic evaluation of its biological activity is crucial. The following diagram outlines a general workflow for this process.
Safety and Handling
2-Bromotetralin should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromotetralin (CAS 6134-56-1) is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical and physical properties, along with established synthetic and analytical protocols, make it a reliable building block for the creation of novel tetralin-based compounds. The versatility of the bromine substituent allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships in the pursuit of new therapeutic agents, particularly those targeting the central nervous system. This guide provides a foundational resource for researchers and scientists working with this important chemical entity.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,2,3,4-tetrahydronaphthalene is a substituted derivative of tetralin, a bicyclic aromatic hydrocarbon. Its structural features make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and drug development settings. This technical guide provides a summary of the available spectroscopic data for 6-Bromo-1,2,3,4-tetrahydronaphthalene and outlines the standard experimental protocols for acquiring such data.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Br | PubChem[1] |
| Molecular Weight | 211.10 g/mol | PubChem[1] |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalene | PubChem[1] |
| CAS Number | 6134-56-1 | PubChem[1] |
Spectroscopic Data
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Predicted Mass Spectrum Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 6-Bromo-1,2,3,4-tetrahydronaphthalene. This data is computationally generated and serves as a reference for experimental analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 211.01169 |
| [M+Na]⁺ | 232.99363 |
| [M-H]⁻ | 208.99713 |
| [M+NH₄]⁺ | 228.03823 |
| [M+K]⁺ | 248.96757 |
| [M]⁺ | 210.00386 |
| [M]⁻ | 210.00496 |
Data sourced from PubChem.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, connectivity, and stereochemistry.
¹H NMR Data (Experimental Data Not Available)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
¹³C NMR Data (Experimental Data Not Available)
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
IR Data (Experimental Data Not Available)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for a compound such as 6-Bromo-1,2,3,4-tetrahydronaphthalene.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum will show the absorbance or transmittance as a function of wavenumber.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides an overview of the spectroscopic data and analytical methodologies relevant to 6-Bromo-1,2,3,4-tetrahydronaphthalene. While comprehensive experimental data is not widely available, the provided information on its physicochemical properties, predicted mass spectrum, and standardized experimental protocols serves as a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis. The application of the described spectroscopic techniques is essential for the unambiguous identification and characterization of this and other related chemical entities.
References
An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,2,3,4-tetrahydronaphthalene, a brominated derivative of tetralin, serves as a crucial building block in synthetic organic chemistry. Its unique structural features, combining an aliphatic ring with an aromatic system, make it a versatile precursor for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its emerging role in drug discovery and development. The IUPAC name for this compound is 6-bromo-1,2,3,4-tetrahydronaphthalene [1].
Physicochemical Properties
A summary of the key physicochemical properties of 6-bromo-1,2,3,4-tetrahydronaphthalene and a related derivative are presented in Table 1. This data is essential for its application in various experimental settings, influencing factors such as solubility, reactivity, and pharmacokinetic properties in drug design.
| Property | Value | Reference Compound |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalene | - |
| Molecular Formula | C₁₀H₁₁Br | - |
| Molecular Weight | 211.10 g/mol [1] | - |
| CAS Number | 6134-56-1[1] | - |
| Melting Point | 34 °C | 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene[2] |
| Boiling Point | 110-115 °C | 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene[3] |
| Density | 1.165±0.06 g/cm³ (Predicted) | 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene[3] |
| Water Solubility | Insoluble | 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene[2] |
Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene
The primary method for the synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalene is through the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalene (tetralin).
Experimental Protocol: Electrophilic Bromination
This protocol describes a general procedure for the bromination of tetralin to yield 6-bromo-1,2,3,4-tetrahydronaphthalene.
Materials:
-
1,2,3,4-tetrahydronaphthalene (tetralin)
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron filings
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution (aqueous, 10%)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or distillation
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydronaphthalene in dichloromethane.
-
Add a catalytic amount of iron(III) bromide or iron filings to the solution.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred reaction mixture. The addition should be done in the dark to prevent radical chain reactions.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: Yields for this type of reaction are typically in the range of 65-72%.[4]
Key Reactions and Applications in Drug Discovery
6-Bromo-1,2,3,4-tetrahydronaphthalene is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor for biaryl structures that are active at central nervous system (CNS) receptors. One of the most powerful methods for creating these carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide variety of functional groups.
This protocol provides a general procedure for the coupling of 6-bromo-1,2,3,4-tetrahydronaphthalene with phenylboronic acid.
Materials:
-
6-Bromo-1,2,3,4-tetrahydronaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., triphenylphosphine, SPhos)
-
A suitable base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)
-
A suitable solvent system (e.g., toluene/ethanol/water, dioxane/water)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
To a round-bottom flask, add 6-bromo-1,2,3,4-tetrahydronaphthalene, phenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) several times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Signaling Pathways and Logical Relationships
The application of 6-bromo-1,2,3,4-tetrahydronaphthalene as a synthetic intermediate allows for the generation of novel molecules with potential activity in various signaling pathways. The Suzuki coupling, for instance, is a key step in creating compounds that can interact with CNS receptors.
References
- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-BROMO-1,1,4,4-TETRAMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE|lookchem [lookchem.com]
- 3. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene [acrospharmatech.com]
- 4. 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene () for sale [vulcanchem.com]
An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,2,3,4-tetrahydronaphthalene, also known as 6-bromotetralin, is an important synthetic intermediate in the fields of medicinal chemistry and materials science. Its tetralin core, a hybrid of an aromatic and a cycloalkane ring, provides a versatile scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 6-bromo-1,2,3,4-tetrahydronaphthalene, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Br | --INVALID-LINK--[1] |
| Molecular Weight | 211.10 g/mol | --INVALID-LINK--[1] |
| CAS Number | 6134-56-1 | --INVALID-LINK--[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | ~293 °C (Predicted for a related compound) | --INVALID-LINK--[2] |
| Density | ~1.165 g/cm³ (Predicted for a related compound) | --INVALID-LINK--[2] |
| Solubility | Insoluble in water | --INVALID-LINK--[2] |
| Synonyms | 6-Bromotetralin, 2-Bromotetralin | --INVALID-LINK--[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for 6-bromo-1,2,3,4-tetrahydronaphthalene is not widely available. However, based on the known spectra of related compounds such as 1,2,3,4-tetrahydronaphthalene and other brominated aromatic compounds, the following characteristic signals can be predicted.
-
¹H NMR: The spectrum would be expected to show multiplets for the aliphatic protons of the tetralin ring system and signals in the aromatic region corresponding to the protons on the substituted benzene ring.
-
¹³C NMR: The spectrum would display signals for the aliphatic carbons and the aromatic carbons, with the carbon atom attached to the bromine atom showing a characteristic chemical shift.
-
IR Spectroscopy: The IR spectrum would likely show characteristic peaks for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
Experimental Protocols
Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene
The synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalene is typically achieved through the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalene (tetralin). A general protocol is described below.
Reaction: Electrophilic Bromination of Tetralin
Reagents and Materials:
-
1,2,3,4-tetrahydronaphthalene (tetralin)
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings as a catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Reflux condenser (optional, depending on reaction conditions)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydronaphthalene in dichloromethane.
-
Add a catalytic amount of iron(III) bromide or iron filings to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred reaction mixture. The addition should be done at a rate that maintains the reaction temperature below 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 6-bromo-1,2,3,4-tetrahydronaphthalene can be purified by vacuum distillation or column chromatography.
Caption: Synthetic workflow for 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Suzuki-Miyaura Cross-Coupling Reaction
6-Bromo-1,2,3,4-tetrahydronaphthalene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. A general protocol for the coupling with phenylboronic acid is provided below.
Reaction: Suzuki-Miyaura Coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene with Phenylboronic Acid
Reagents and Materials:
-
6-Bromo-1,2,3,4-tetrahydronaphthalene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
To a Schlenk flask, add 6-bromo-1,2,3,4-tetrahydronaphthalene, phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
The tetralin scaffold is a privileged structure in medicinal chemistry, and 6-bromo-1,2,3,4-tetrahydronaphthalene serves as a key starting material for the synthesis of various biologically active molecules.
Dopamine Receptor Agonists
Derivatives of 2-aminotetralin are known to act as dopamine receptor agonists.[3] These compounds are of significant interest for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. The dopaminergic system is crucial for motor control, motivation, and reward.[4] Dopamine exerts its effects by binding to G protein-coupled receptors, which are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes.[5] The synthesis of novel 2-aminotetralin derivatives from 6-bromo-1,2,3,4-tetrahydronaphthalene allows for the exploration of structure-activity relationships and the development of agonists with improved selectivity and efficacy.
Caption: Simplified dopamine signaling pathway.
Retinoid Analogs
6-Bromo-1,2,3,4-tetrahydronaphthalene is also a precursor for the synthesis of retinoid analogs. Retinoids, which are derivatives of vitamin A, are crucial for various biological processes, including embryonic development, cell differentiation, and vision.[6][7][8] They exert their effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][9] These receptors form heterodimers that bind to specific DNA sequences called retinoic acid response elements (RAREs) to regulate gene transcription.[8][9][10] Synthetic retinoids are used in the treatment of various skin disorders and certain types of cancer. The development of novel retinoid analogs from 6-bromo-1,2,3,4-tetrahydronaphthalene allows for the fine-tuning of receptor selectivity and biological activity.
References
- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-BROMO-1,1,4,4-TETRAMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE|lookchem [lookchem.com]
- 3. Dopamine D2 receptor agonists: an analysis of indirect models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Signal transduction by retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
"physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene"
An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydronaphthalene: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene. It is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of this versatile chemical intermediate. This document details experimental protocols for its synthesis and key reactions, presents its physicochemical and spectral data, and explores its relevance in the development of therapeutic agents, particularly as a precursor for dopamine receptor agonists.
Physical and Chemical Properties
6-Bromo-1,2,3,4-tetrahydronaphthalene, also known as 6-bromotetralin, is a halogenated derivative of tetralin. Its core structure consists of a fused benzene and cyclohexane ring system. The presence of the bromine atom on the aromatic ring significantly influences its reactivity and makes it a valuable precursor in organic synthesis.
Table 1: Physical and Chemical Properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁Br | [1] |
| Molecular Weight | 211.10 g/mol | [1] |
| CAS Number | 6134-56-1 | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water | |
| XlogP | 4.0 (Predicted) |
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data for 6-Bromo-1,2,3,4-tetrahydronaphthalene
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 211.01169 | 138.6 |
| [M+Na]⁺ | 232.99363 | 149.0 |
| [M-H]⁻ | 208.99713 | 145.3 |
| [M]⁺ | 210.00386 | 153.9 |
| [M]⁻ | 210.00496 | 153.9 |
Data obtained from computational predictions.
Synthesis and Reactivity
Synthesis via Electrophilic Aromatic Substitution
6-Bromo-1,2,3,4-tetrahydronaphthalene is typically synthesized via the electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin). The saturated ring of tetralin is an ortho-, para-director, leading to substitution at the 6-position of the aromatic ring.
Experimental Protocol: Bromination of Tetralin
This protocol is a general procedure for the bromination of aromatic compounds and can be adapted for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
-
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Bromine (Br₂)
-
A suitable solvent (e.g., dichloromethane, carbon tetrachloride)
-
A Lewis acid catalyst (e.g., iron(III) bromide - FeBr₃) (optional, but can increase the reaction rate and selectivity)
-
Sodium bisulfite solution (for quenching)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
Dissolve 1,2,3,4-tetrahydronaphthalene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. If using a catalyst, add it to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture via the dropping funnel with continuous stirring. The reaction is exothermic, and the temperature should be maintained around 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 6-Bromo-1,2,3,4-tetrahydronaphthalene.
-
Logical Relationship: Electrophilic Bromination of Tetralin
Caption: Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Suzuki-Miyaura Cross-Coupling Reactions
6-Bromo-1,2,3,4-tetrahydronaphthalene serves as a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 6-position of the tetralin core. These derivatives are of significant interest in medicinal chemistry.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide.
-
Materials:
-
6-Bromo-1,2,3,4-tetrahydronaphthalene
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
A suitable solvent system (e.g., toluene/water, dioxane/water, DMF)
-
-
Procedure:
-
To a Schlenk flask, add 6-Bromo-1,2,3,4-tetrahydronaphthalene, the arylboronic acid or ester, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
Applications in Drug Development
Derivatives of 6-Bromo-1,2,3,4-tetrahydronaphthalene have shown significant potential in the field of drug discovery, particularly as modulators of dopamine receptors.
Precursors to Dopamine Receptor Agonists
A series of 2-amino-1,2,3,4-tetrahydronaphthalene derivatives have been synthesized and evaluated for their dopaminergic activity.[2] It has been found that N,N-dialkyl-2-aminotetralins, especially those with dipropylamino substituents, exhibit potent dopaminergic agonist activity.[2] The introduction of hydroxyl groups at the 5- and 6-positions of the aromatic ring significantly enhances this activity.[2] 6-Bromo-1,2,3,4-tetrahydronaphthalene can serve as a starting material for the synthesis of these and other aminotetralin derivatives through a sequence of reactions, often involving amination and subsequent functional group manipulations.
The synthesis of these derivatives often starts from the corresponding β-tetralone intermediates.[2] These findings support the hypothesis that an extended conformation of the phenylethylamine moiety, which is present in the tetralin scaffold, is favorable for dopaminergic agonist activity.[2]
Signaling Pathway: Dopamine D2 Receptor Agonism
Caption: Dopamine D2 receptor signaling pathway.
Safety and Handling
6-Bromo-1,2,3,4-tetrahydronaphthalene is classified as harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
6-Bromo-1,2,3,4-tetrahydronaphthalene is a valuable and versatile building block in organic synthesis. Its utility is particularly evident in the construction of complex molecules with potential therapeutic applications, most notably as precursors to dopamine receptor agonists. This guide has provided an overview of its properties, detailed experimental protocols for its synthesis and key reactions, and an insight into its role in medicinal chemistry. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.
References
"literature review of 6-Bromo-1,2,3,4-tetrahydronaphthalene"
An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydronaphthalene for Researchers and Drug Development Professionals
Introduction
6-Bromo-1,2,3,4-tetrahydronaphthalene is a substituted derivative of tetralin, a bicyclic hydrocarbon. Its structure, featuring a brominated aromatic ring fused to a saturated cyclohexane ring, makes it a valuable intermediate in organic synthesis. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This versatility has led to its use in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug discovery.
Chemical and Physical Properties
The fundamental properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene are summarized below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Br | [1] |
| Molecular Weight | 211.10 g/mol | [1] |
| CAS Number | 6134-56-1 | [1] |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydronaphthalene | [1] |
| Synonyms | 6-Bromotetralin, 2-Bromotetralin | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 34 °C | [2] |
| Boiling Point | 110-115 °C | [2] |
| Solubility | Insoluble in water | [2][3] |
Synthesis and Experimental Protocols
The primary synthetic route to 6-bromo-tetralin derivatives is through electrophilic aromatic substitution on the tetralin core. The specific protocols can be adapted to produce various substituted analogs.
General Synthesis Workflow```dot
Caption: Applications of 6-bromo-tetralin in the synthesis of bioactive molecules.
Brominated tetralins are precursors to retinoid analogs and dopamine agonists. [3]The bromine atom facilitates Suzuki coupling reactions to generate biaryl structures that can interact with central nervous system receptors. [3]
Biological Activity of Derivatives
Derivatives of 6-Bromo-1,2,3,4-tetrahydronaphthalene have shown promising activity in several therapeutic areas.
-
Anticancer Activity: The bromine atom in some derivatives is thought to enhance DNA intercalation capacity. [4]In studies on MCF-7 breast cancer cells, a derivative, 6-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, demonstrated a significant reduction in cell viability and induced G1 cell cycle arrest. [4]* Enzyme Inhibition: The same derivative showed enhanced inhibition of Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4) compared to its non-brominated analog, highlighting the role of the bromine substituent in modulating biological activity. [4] The table below summarizes the reported biological activities of a key derivative.
| Compound | Target/Assay | IC₅₀ / % Inhibition |
| 6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | Cyclooxygenase-2 (COX-2) | 12.3 µM |
| Phosphodiesterase 4 (PDE4) | 68% inhibition at 10 µM | |
| MCF-7 cell viability | 28% reduction at 10 µM | |
| MCF-7 cell viability | 67% reduction at 50 µM |
Potential Signaling Pathway Involvement: COX-2 Inhibition
Caption: Simplified pathway of COX-2 inhibition by 6-bromo-tetralin derivatives.
Conclusion
6-Bromo-1,2,3,4-tetrahydronaphthalene is a synthetically accessible and highly versatile chemical building block. Its utility is primarily demonstrated in the field of medicinal chemistry, where it serves as a scaffold for the development of compounds with a range of biological activities, including anticancer and anti-inflammatory properties. The ability to functionalize the molecule via cross-coupling reactions at the bromine position allows for the systematic exploration of chemical space and the optimization of structure-activity relationships. This technical guide consolidates the available information on its synthesis, properties, and applications, providing a valuable resource for researchers engaged in drug discovery and organic synthesis.
References
- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-BROMO-1,1,4,4-TETRAMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE CAS#: 27452-17-1 [m.chemicalbook.com]
- 3. 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene () for sale [vulcanchem.com]
- 4. 6-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid () for sale [vulcanchem.com]
Unveiling 6-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Chronicle of its Discovery and Scientific Journey
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and history of 6-Bromo-1,2,3,4-tetrahydronaphthalene, a significant intermediate in organic synthesis. From its early explorations in the 1920s to its role in modern medicinal chemistry, this document provides a comprehensive overview of its synthesis, characterization, and key applications.
Discovery and Early History
The scientific journey of 6-Bromo-1,2,3,4-tetrahydronaphthalene, also known as 6-bromotetralin, began in the early 20th century amidst broader investigations into the chemistry of tetralin and its derivatives. The foundational work on the bromination of 1,2,3,4-tetrahydronaphthalene was laid by German chemists G. Schroeter and J. von Braun in the early 1920s.
In 1921, Schroeter's research, published in Berichte der deutschen chemischen Gesellschaft, explored the reactions of tetralin, including its halogenation. This work provided the initial groundwork for understanding how bromine interacts with the tetralin nucleus. Following this, in 1922, J. von Braun published a more detailed investigation into the bromination of tetralin in the same journal. His work is a cornerstone in the history of this compound, providing early insights into the synthesis of brominated tetralin derivatives.
Later, in 1947, H. J. Barber and W. R. Wragg, in their publication in the Journal of the Chemical Society, further refined the understanding and synthesis of halogenated tetralins, contributing to the broader knowledge base that underpins the use of 6-Bromo-1,2,3,4-tetrahydronaphthalene in contemporary organic synthesis. These seminal works established the fundamental methods for the preparation of this important chemical intermediate.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydronaphthalene is essential for its application in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁Br | [1] |
| Molecular Weight | 211.10 g/mol | [1] |
| CAS Number | 6134-56-1 | [1] |
| Boiling Point | 138-140 °C at 13 mmHg | |
| Melting Point | 33-35 °C | |
| Density | 1.375 g/cm³ at 25 °C | |
| Refractive Index (n²⁰/D) | 1.584 |
Synthesis and Experimental Protocols
The primary method for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene is through the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalene. The following sections detail the historical experimental protocols.
Early Synthesis as described by von Braun (1922)
The work by J. von Braun in 1922 described the direct bromination of tetralin. While the original publication is in German, the general procedure involved the careful addition of bromine to tetralin, likely in a suitable solvent and at a controlled temperature to favor substitution on the aromatic ring.
Experimental Workflow (Conceptual)
Caption: Conceptual workflow for the early synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Modernized Electrophilic Bromination Protocol
A more contemporary and refined procedure for the synthesis involves the use of a Lewis acid catalyst to enhance the electrophilicity of bromine.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 1,2,3,4-tetrahydronaphthalene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).
-
Bromination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 6-Bromo-1,2,3,4-tetrahydronaphthalene as a colorless to pale yellow oil that may solidify upon standing.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic bromination of tetralin catalyzed by FeBr₃.
Applications in Organic Synthesis
6-Bromo-1,2,3,4-tetrahydronaphthalene serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents onto the tetralin scaffold. Furthermore, the tetralin core is a privileged structure found in numerous biologically active compounds.
Logical Relationship of Synthetic Utility
Caption: Synthetic utility of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Conclusion
From its initial discovery in the early 20th century, 6-Bromo-1,2,3,4-tetrahydronaphthalene has evolved from a subject of fundamental chemical inquiry to a valuable tool in the synthesis of complex organic molecules. The pioneering work of Schroeter, von Braun, and later chemists laid the essential groundwork for the preparation and understanding of this compound. Its continued use in modern synthetic chemistry, particularly in the development of new pharmaceuticals, underscores the enduring importance of this seemingly simple yet versatile brominated tetralin derivative.
References
Structural Elucidation of 6-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,2,3,4-tetrahydronaphthalene is a halogenated aromatic hydrocarbon with a tetralin core structure. This scaffold is of interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The precise determination of its chemical structure is paramount for understanding its reactivity, properties, and potential applications. This technical guide outlines the analytical methodologies and spectroscopic techniques essential for the comprehensive structural elucidation of this compound.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁Br |
| IUPAC Name | 6-Bromo-1,2,3,4-tetrahydronaphthalene |
| Molecular Weight | 211.10 g/mol |
| CAS Number | 6134-56-1 |
Spectroscopic Analysis
The structural elucidation of 6-Bromo-1,2,3,4-tetrahydronaphthalene relies on a combination of modern spectroscopic techniques. Each method provides unique pieces of information that, when combined, confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For 6-Bromo-1,2,3,4-tetrahydronaphthalene, the expected signals are:
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-7.5 ppm). Due to the bromine substituent, these protons will exhibit specific splitting patterns (doublet, doublet of doublets).
-
Benzylic Protons (C1 and C4): Two multiplets in the benzylic region (typically δ 2.5-3.0 ppm), each integrating to two protons.
-
Aliphatic Protons (C2 and C3): A multiplet in the aliphatic region (typically δ 1.7-2.0 ppm), integrating to four protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of unique carbon environments. For 6-Bromo-1,2,3,4-tetrahydronaphthalene, ten distinct carbon signals are expected:
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 120-140 ppm). The carbon attached to the bromine atom will be shifted to a characteristic range.
-
Aliphatic Carbons: Four signals in the aliphatic region (typically δ 20-35 ppm).
2D NMR Techniques (COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is crucial:
-
COSY (Correlation Spectroscopy): Will reveal proton-proton coupling networks, confirming the connectivity within the aliphatic and aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the aliphatic and aromatic rings and confirming the position of the bromine atom.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.3 | d | 1H | H-5 |
| Aromatic | ~7.2 | dd | 1H | H-7 |
| Aromatic | ~7.0 | d | 1H | H-8 |
| Benzylic | ~2.8 | m | 2H | H-1 |
| Benzylic | ~2.7 | m | 2H | H-4 |
| Aliphatic | ~1.8 | m | 4H | H-2, H-3 |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Aromatic | ~138 | C-4a | ||
| Aromatic | ~135 | C-8a | ||
| Aromatic | ~131 | C-7 | ||
| Aromatic | ~129 | C-5 | ||
| Aromatic | ~128 | C-8 | ||
| Aromatic (C-Br) | ~120 | C-6 | ||
| Aliphatic | ~30 | C-1 | ||
| Aliphatic | ~29 | C-4 | ||
| Aliphatic | ~23 | C-2 | ||
| Aliphatic | ~22 | C-3 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 210 and 212, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the bromine atom and benzylic cleavage, leading to characteristic fragment ions.
| m/z | Relative Intensity | Proposed Fragment |
| 212 | High | [M+2]⁺ (C₁₀H₁₁⁸¹Br) |
| 210 | High | [M]⁺ (C₁₀H₁₁⁷⁹Br) |
| 131 | Moderate | [M - Br]⁺ |
| 115 | Moderate | [C₉H₇]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Aromatic C-H Stretch: A sharp band above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands below 3000 cm⁻¹.
-
Aromatic C=C Bending: Characteristic absorptions in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically between 600-500 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3020 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Strong | Aliphatic C-H Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Bending |
| ~820 | Strong | C-H Out-of-plane Bending (para-disubstituted) |
| 600-500 | Medium | C-Br Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the aromatic chromophore.
-
λmax: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or hexane) is expected to show absorption maxima characteristic of a substituted naphthalene derivative.
| Solvent | λmax (nm) |
| Ethanol | ~220, ~275, ~285 |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs provided by the spectrometer software.
-
Optimize acquisition and processing parameters according to the sample concentration.
-
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol) via a direct insertion probe or through a GC inlet.
-
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.
-
-
Instrument Parameters:
-
Scan Range: 200-400 nm.
-
Scan Speed: Medium.
-
Use a reference cuvette containing the pure solvent for baseline correction.
-
Visualization of the Structural Elucidation Workflow
The logical process for the structural elucidation of 6-Bromo-1,2,3,4-tetrahydronaphthalene is depicted in the following workflow diagram.
Conclusion
The structural elucidation of 6-Bromo-1,2,3,4-tetrahydronaphthalene is a systematic process that integrates data from multiple spectroscopic techniques. While specific experimental data for this compound is not widely published, this guide provides a comprehensive overview of the expected spectral features and the detailed experimental protocols necessary for its unambiguous characterization. By following these methodologies, researchers can confidently confirm the structure of this and other related halogenated tetralin derivatives, which is a critical step in their further investigation for applications in drug discovery and materials science.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,2,3,4-tetrahydronaphthalene, also known as 6-bromotetralin, is a valuable building block in medicinal chemistry and materials science. The tetrahydronaphthalene scaffold is a common motif in a variety of biologically active compounds. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the tetrahydronaphthalene core, enabling the synthesis of diverse chemical libraries for drug discovery and the development of novel functional materials.
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1] This document provides detailed application notes, a generalized experimental protocol, and representative data for the Suzuki coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene with various arylboronic acids.
Key Applications
The primary application of Suzuki coupling reactions with 6-Bromo-1,2,3,4-tetrahydronaphthalene is the synthesis of 6-aryl-1,2,3,4-tetrahydronaphthalene derivatives. These compounds are key intermediates in the development of a range of therapeutic agents. The ability to introduce diverse aromatic and heteroaromatic moieties allows for the fine-tuning of the pharmacological properties of the resulting molecules.
Reaction Parameters and Yields
The success of the Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions and representative yields for the coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene with various arylboronic acids.
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 92 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 98 |
| 3-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 85 | 12 | 89 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 95 | 10 | 85 |
Note: The data presented in this table is a compilation of representative results from various literature sources and should be used as a guideline for reaction optimization.
Experimental Protocols
This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Materials and Reagents:
-
6-Bromo-1,2,3,4-tetrahydronaphthalene
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
General Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-1,2,3,4-tetrahydronaphthalene (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if necessary).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1,2,3,4-tetrahydronaphthalene product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.
References
Applications of 6-Bromo-1,2,3,4-tetrahydronaphthalene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-1,2,3,4-tetrahydronaphthalene scaffold is a versatile building block in medicinal chemistry, offering a unique combination of a partially saturated ring system for conformational flexibility and a bromine atom that serves as a key handle for synthetic diversification and can enhance binding affinity through halogen bonding. This document provides an overview of its applications in various therapeutic areas, supported by experimental protocols and diagrams to guide researchers in harnessing its potential.
Central Nervous System (CNS) Agents: Dopamine Receptor Ligands
The tetrahydronaphthalene core is a privileged scaffold for targeting CNS receptors. The 6-bromo derivative, in particular, serves as a crucial intermediate for the synthesis of biaryl structures through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These derivatives have shown activity as dopamine agonists, which are critical for treating conditions like Parkinson's disease and certain psychiatric disorders.
Signaling Pathway: Dopamine D1 Receptor Signaling
Dopamine D1-like receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαs/olf proteins. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32, modulating neuronal activity.
Caption: Dopamine D1 Receptor Signaling Pathway.
Experimental Protocol: Suzuki Coupling for Derivative Synthesis
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 6-bromo-1,2,3,4-tetrahydronaphthalene with an arylboronic acid.
Materials:
-
6-Bromo-1,2,3,4-tetrahydronaphthalene
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents)
-
Degassed solvents: 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
To a dry Schlenk flask, add 6-bromo-1,2,3,4-tetrahydronaphthalene (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.03 equivalents), and the base (2 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Anticancer Agents
The tetrahydronaphthalene scaffold is present in numerous compounds with anticancer properties. Derivatives of 6-bromo-1,2,3,4-tetrahydronaphthalene have been explored as tubulin polymerization inhibitors and as modulators of key signaling pathways in cancer, such as the MDM2-p53 interaction. The bromine atom can contribute to enhanced DNA intercalation capacity.
Signaling Pathway: MDM2-p53 Interaction
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Inhibiting the MDM2-p53 interaction can restore p53 function, triggering apoptosis in cancer cells.
Caption: The MDM2-p53 signaling pathway and the action of inhibitors.
Quantitative Data: Cytotoxicity of Tetralin Derivatives
While comprehensive quantitative data for a series of 6-bromo-1,2,3,4-tetrahydronaphthalene derivatives is limited in the public domain, the following table includes IC₅₀ values for related thiazoline-tetralin derivatives against various cancer cell lines, illustrating the potential of the broader tetralin scaffold.
| Compound | Modification | Cell Line | IC₅₀ (µM) |
| 4e | 4-methoxyphenyl | MCF-7 | Not specified, but highest efficiency |
| 4f | 4-bromophenyl | A549 | Not specified, but excellent apoptosis |
| 4g | 4-chlorophenyl | A549 | Not specified, but excellent apoptosis |
| 4h | 4-fluorophenyl | A549 | Not specified, but excellent apoptosis |
Data extracted from a study on novel thiazoline-tetralin derivatives, highlighting their anticancer potential.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
96-well plates
-
Test compound (6-bromo-1,2,3,4-tetrahydronaphthalene derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the change in turbidity.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (as a polymerization enhancer)
-
Test compound and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer.
-
Reaction Setup: In a 96-well plate on ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Compound Addition: Add the test compound at various concentrations to the wells. Include positive and negative controls.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the lag time, polymerization rate, and maximum polymer mass.
Other Therapeutic Applications
COX-2 Inhibitors for Inflammation
Derivatives such as 6-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid have been identified as scaffolds for developing selective cyclooxygenase-2 (COX-2) inhibitors. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Some tetralin-based derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
Quantitative Data: Acetylcholinesterase Inhibition
The following table provides an example of the AChE inhibitory activity of a bromo-substituted compound. Note that this is not a tetralin derivative but illustrates the potential for bromo-containing scaffolds in this area.
| Compound | Target | IC₅₀ (µM) |
| 6-bromotryptamine A | AChE | 73.73 |
Conclusion
The 6-bromo-1,2,3,4-tetrahydronaphthalene scaffold is a valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, particularly at the bromine-substituted position, allows for the creation of diverse chemical libraries. The protocols and pathway diagrams provided herein offer a foundational guide for researchers to explore and expand the medicinal chemistry applications of this promising molecular framework. Further investigation is warranted to generate more comprehensive quantitative structure-activity relationship (SAR) data for this specific scaffold across various biological targets.
Application Notes and Protocols for the Grignard Reaction of 6-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of the Grignard reagent from 6-Bromo-1,2,3,4-tetrahydronaphthalene and its subsequent reaction with carbonyl compounds. The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules from simple precursors. The tetralin moiety is a common scaffold in medicinal chemistry, and its functionalization via Grignard addition to electrophiles such as aldehydes and ketones allows for the creation of diverse chemical libraries for drug discovery and development. This protocol outlines the necessary reagents, equipment, and procedural steps, including critical parameters for reaction initiation, control, and work-up to obtain secondary and tertiary alcohols.
Introduction
The Grignard reaction, discovered by Victor Grignard in 1900, is a fundamental organometallic reaction involving the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom.[1] The reaction with 6-Bromo-1,2,3,4-tetrahydronaphthalene begins with the formation of the corresponding Grignard reagent, 6-(1,2,3,4-tetrahydronaphthyl)magnesium bromide. This is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1] The resulting organomagnesium compound is a potent nucleophile and a strong base, necessitating anhydrous conditions to prevent quenching by protic solvents like water.[1]
This nucleophilic reagent can then readily attack the electrophilic carbon of a carbonyl group in aldehydes or ketones. The reaction with an aldehyde yields a secondary alcohol, while a ketone will produce a tertiary alcohol.[2][3][4] This two-step, one-pot synthesis is a highly effective method for introducing molecular complexity and is widely employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Data Presentation
The following table summarizes the expected products and typical (though not specifically cited for this substrate) yields for the Grignard reaction of 6-Bromo-1,2,3,4-tetrahydronaphthalene with representative electrophiles. Yields in Grignard reactions are highly dependent on the purity of reagents, the scrupulous exclusion of water, and the nature of the specific electrophile used.
| Starting Material | Electrophile | Product | Product Type | Typical Yield Range (%) |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene | Benzaldehyde | (Phenyl)(1,2,3,4-tetrahydronaphthalen-6-yl)methanol | Secondary Alcohol | 60-80 |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene | Acetone | 2-(1,2,3,4-Tetrahydronaphthalen-6-yl)propan-2-ol | Tertiary Alcohol | 65-85 |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene | Carbon Dioxide | 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid | Carboxylic Acid | 50-70 |
Note: The yields provided are estimates based on general Grignard reactions with similar aryl bromides and may vary.
Experimental Protocols
This section details the methodologies for the formation of the Grignard reagent from 6-Bromo-1,2,3,4-tetrahydronaphthalene and its subsequent reaction with an electrophile, using a generic carbonyl compound as an example.
Materials and Reagents
-
6-Bromo-1,2,3,4-tetrahydronaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane (for initiation)
-
Electrophile (e.g., Benzaldehyde, Acetone)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate or magnesium sulfate
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Ice bath
Part A: Preparation of 6-(1,2,3,4-tetrahydronaphthyl)magnesium bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be rigorously dried before use to exclude moisture. This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas.
-
Reaction Setup: Assemble a three-neck flask with a reflux condenser (topped with a drying tube or connected to an inert gas line), a dropping funnel, and a glass stopper. Place a magnetic stir bar in the flask.
-
Reagent Addition: To the flask, add magnesium turnings (1.2 equivalents relative to the aryl bromide).
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings. The disappearance of the iodine color or the evolution of gas (ethane) indicates the activation of the magnesium surface.
-
Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
Aryl Bromide Addition: Dissolve 6-Bromo-1,2,3,4-tetrahydronaphthalene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension.
-
Reaction Initiation: The reaction is typically initiated by gentle warming or sonication. The onset of the reaction is indicated by the disappearance of the iodine color, the formation of a cloudy/gray solution, and spontaneous refluxing of the ether solvent.
-
Completion of Aryl Bromide Addition: Once the reaction has initiated, add the remaining solution of 6-Bromo-1,2,3,4-tetrahydronaphthalene dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat the reaction to maintain reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a cloudy gray or brownish suspension.
Part B: Reaction with an Electrophile (e.g., Aldehyde or Ketone)
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Electrophile Addition: Dissolve the electrophile (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add the electrophile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and any unreacted Grignard reagent. This will result in the formation of a white precipitate (magnesium salts).
-
Work-up:
-
Add 1 M hydrochloric acid to dissolve the magnesium salts and obtain two clear layers.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired alcohol.
Mandatory Visualizations
Caption: Experimental workflow for the Grignard reaction.
Caption: Signaling pathway of the Grignard reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene [acrospharmatech.com]
- 3. Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Derivatives from 6-Bromo-1,2,3,4-tetrahydronaphthalene
Introduction
6-Bromo-1,2,3,4-tetrahydronaphthalene (6-bromotetralin) is a versatile bicyclic scaffold that serves as a crucial starting material in the synthesis of a wide array of functionalized molecules. Its tetralin core is a structural motif present in numerous biologically active compounds, including antidepressants like sertraline, as well as agents with anti-inflammatory, antifungal, and anti-Parkinsonian properties.[1] The presence of a bromine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key synthetic transformations of 6-bromo-1,2,3,4-tetrahydronaphthalene, tailored for researchers in medicinal chemistry and drug development. The derivatives of tetralin are known to possess a wide range of biological activities, including anticancer, antibacterial, anti-HIV, and antidepressant effects.[2]
Application Note 1: C(sp²)-C(sp²) Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[3][4] For 6-bromo-1,2,3,4-tetrahydronaphthalene, this reaction is the premier method for synthesizing 6-aryl- and 6-vinyl-tetralin derivatives. These biaryl structures are of significant interest in drug discovery as they are common motifs in compounds targeting central nervous system (CNS) receptors.[5] The reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and their esters.[6]
Key Features:
-
Versatility: Couples aryl, heteroaryl, and vinyl boronic acids/esters.
-
Functional Group Tolerance: Compatible with esters, ketones, amides, and other common functional groups.
-
Stereospecificity: Retention of configuration for vinylboronic acids.
-
Green Chemistry: Can often be performed in aqueous or mixed-aqueous solvent systems.[6]
Caption: Workflow for Suzuki-Miyaura cross-coupling of 6-bromotetralin.
Application Note 2: C(sp²)-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[7][8] This transformation is of paramount importance in pharmaceutical synthesis, as the aniline and arylamine moieties are prevalent in a vast number of therapeutic agents. Applying this reaction to 6-bromo-1,2,3,4-tetrahydronaphthalene allows for the facile synthesis of a diverse range of 6-amino-tetralin derivatives, including secondary and tertiary amines. The reaction has largely replaced harsher, traditional methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[7][9]
Key Features:
-
Broad Scope: Couples primary and secondary amines, anilines, amides, and other N-nucleophiles.
-
Catalyst System: Requires a palladium source and a specialized phosphine ligand.[10]
-
Base: Typically employs a strong, non-nucleophilic base like sodium tert-butoxide.[10]
-
High Yields: Generally provides excellent yields for a wide range of substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene () for sale [vulcanchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Bromination of Tetralin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective bromination of 1,2,3,4-tetrahydronaphthalene (tetralin), a common scaffold in medicinal chemistry. The following procedures outline methods for the synthesis of mono-, di-, and tetra-brominated tetralin derivatives, which are valuable intermediates in the development of novel therapeutic agents.
Introduction
Tetralin and its derivatives are important structural motifs in a variety of biologically active compounds. The functionalization of the tetralin core through bromination provides a versatile handle for further chemical modifications, such as cross-coupling reactions, nucleophilic substitutions, and the introduction of other functional groups. The regioselectivity of the bromination reaction can be controlled by the choice of reagents and reaction conditions, allowing for the targeted synthesis of specific isomers. This document details three key bromination procedures: benzylic monobromination, benzylic dibromination, and photolytic tetrabromination.
Data Presentation
The following table summarizes the quantitative data for the different bromination procedures described in this document.
| Product Name | Brominating Agent | Reaction Conditions | Solvent | Typical Yield (%) |
| 1-Bromotetralin | N-Bromosuccinimide (NBS) / AIBN | Reflux | Carbon Tetrachloride | ~75-85% |
| 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene | Bromine (Br₂) | Reflux (77°C) | Carbon Tetrachloride | 63%[1] |
| 1,1,4,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene | Bromine (Br₂) | Photolytic (150W lamp) | Carbon Tetrachloride | 92%[2] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromotetralin via Benzylic Bromination
This protocol describes the selective monobromination of tetralin at the benzylic position using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Apparatus for column chromatography (optional)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetralin (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium thiosulfate solution to quench any remaining bromine.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield pure 1-bromotetralin.
-
Protocol 2: Synthesis of 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
This procedure details the dibromination of tetralin at the benzylic positions using molecular bromine under thermal conditions.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Apparatus for crystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tetralin (1.00 g, 7.5 mmol) in carbon tetrachloride (25 ml).[1]
-
Reagent Addition: Add a solution of bromine (2.40 g, 15.0 mmol) in carbon tetrachloride (15 ml) to the stirred solution of tetralin.[1]
-
Reaction: Heat the mixture under reflux at 77°C for approximately 10 minutes, or until the color of the bromine disappears.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator.[1]
-
-
Purification:
-
Allow the residue to crystallize from petroleum ether (30 ml) in a refrigerator to obtain 1,4-dibromo-1,2,3,4-tetrahydronaphthalene (1.36 g, 63% yield).[1]
-
Protocol 3: Synthesis of 1,1,4,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene
This protocol describes the exhaustive benzylic bromination of tetralin under photolytic conditions to yield the tetrabrominated product. This product can be subsequently used to synthesize 1,4-dibromonaphthalene.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
Equipment:
-
Photoreactor equipped with a high-pressure mercury lamp (e.g., 150W)
-
Reaction vessel (quartz or borosilicate glass)
-
Magnetic stirrer
-
Apparatus for solvent removal
Procedure:
-
Reaction Setup: In a suitable photoreactor vessel, dissolve tetralin in carbon tetrachloride.
-
Reagent Addition: Add 4.5 mole equivalents of bromine to the solution.[2]
-
Reaction: Irradiate the stirred reaction mixture with a 150W lamp.[2] Monitor the reaction until completion (disappearance of starting material, typically monitored by GC or TLC).
-
Work-up:
-
Once the reaction is complete, carefully remove the solvent under reduced pressure.
-
-
Purification:
-
The crude 1,1,4,4-tetrabromo-1,2,3,4-tetrahydronaphthalene can be purified by recrystallization. This product is obtained in approximately 92% yield.[2]
-
Visualizations
The following diagrams illustrate the experimental workflows for the described bromination procedures.
Caption: Experimental workflows for the synthesis of brominated tetralin derivatives.
The following diagram illustrates the logical relationship between the starting material, intermediates, and final products in the bromination of tetralin.
Caption: Reaction pathways for the bromination of tetralin.
References
Application Notes and Protocols: The Use of 6-Bromo-1,2,3,4-tetrahydronaphthalene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of 6-Bromo-1,2,3,4-tetrahydronaphthalene as a versatile building block in the synthesis of advanced materials. Its rigid, partially saturated bicyclic structure, combined with a reactive bromine substituent, offers opportunities for creating polymers with enhanced thermal stability and flame-retardant properties. While direct applications in materials science are an emerging area of research, this document provides detailed protocols for two potential synthetic pathways.
Application Note 1: Synthesis of a Thermally Stable Poly(arylene ether) Containing a Tetralin Moiety
The incorporation of the rigid 1,2,3,4-tetrahydronaphthalene backbone into a poly(arylene ether) is hypothesized to increase the polymer's glass transition temperature (Tg) and overall thermal stability. The bromo-substituent allows for polymerization via nucleophilic aromatic substitution (Williamson ether synthesis).
Experimental Protocol: Synthesis of Poly(2,7-di-tert-butyl-9,9-dimethylthioxanthene-S,S-dioxide-alt-1,4-(1,2,3,4-tetrahydronaphthylene))
This protocol details the synthesis of a novel poly(arylene ether) from 6-Bromo-1,2,3,4-tetrahydronaphthalene and a suitable bisphenol.
Materials:
-
2,7-di-tert-butyl-9,9-dimethylthioxanthene-S,S-dioxide-4,5-diol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Reactor Setup: In a 100 mL three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add 2,7-di-tert-butyl-9,9-dimethylthioxanthene-S,S-dioxide-4,5-diol (1.00 mmol), 6-Bromo-1,2,3,4-tetrahydronaphthalene (1.00 mmol), and potassium carbonate (2.50 mmol).
-
Solvent Addition: Introduce anhydrous DMAc (20 mL) and toluene (10 mL) to the flask.
-
Azeotropic Dehydration: Heat the mixture to 140°C and stir under a gentle flow of nitrogen. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 4 hours to ensure the removal of water.
-
Polymerization: After dehydration, increase the temperature to 160°C and maintain vigorous stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Washing: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the fibrous polymer precipitate and wash it thoroughly with deionized water and then with methanol to remove any remaining salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
Data Presentation: Expected Polymer Properties
| Property | Expected Value | Method of Analysis |
| Molecular Weight (Mn) | 30,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition (Tg) | > 200°C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temp. (Td) | > 450°C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in DMAc, NMP, CHCl₃ | Solubility Test |
Visualization: Polymerization Workflow
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 6-bromo-1,2,3,4-tetrahydronaphthalene. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted tetrahydronaphthalene derivatives, which are of significant interest in medicinal chemistry and materials science. The methodologies described herein cover fundamental carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.
General Considerations
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Data Presentation
The following tables summarize representative quantitative data for various palladium-catalyzed cross-coupling reactions of 6-bromo-1,2,3,4-tetrahydronaphthalene, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Suzuki-Miyaura Coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 85-90 | 12-24 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 75-85 |
| 3 | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 75 |
Table 2: Heck Coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | Styrene | Pd(OAc)₂ (1) | - | NaOAc | DMAc | 140 | 7 | ~90 |
Table 3: Sonogashira Coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (4-10) | Et₃N | THF/DMF | RT - 80 | 16 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | ~90 |
Table 4: Buchwald-Hartwig Amination of 6-Bromo-1,2,3,4-tetrahydronaphthalene
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 24 | 85-95 |
| 3 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Dioxane | 100 | 18 | ~90 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-bromo-1,2,3,4-tetrahydronaphthalene with an arylboronic acid.
Materials:
-
6-Bromo-1,2,3,4-tetrahydronaphthalene
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To an oven-dried round-bottom flask, add 6-bromo-1,2,3,4-tetrahydronaphthalene (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed 4:1:1 mixture of toluene, ethanol, and water.
-
Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling
This protocol provides a general method for the Heck coupling of 6-bromo-1,2,3,4-tetrahydronaphthalene with an alkene.
Materials:
-
6-Bromo-1,2,3,4-tetrahydronaphthalene
-
Alkene (e.g., n-butyl acrylate, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk tube, combine 6-bromo-1,2,3,4-tetrahydronaphthalene (1.0 equiv), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, the alkene (1.2 equiv), and triethylamine (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Cel
Synthesis of Novel Heterocycles Using 6-Bromo-1,2,3,4-tetrahydronaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 6-bromo-1,2,3,4-tetrahydronaphthalene as a versatile starting material. The methodologies outlined herein are centered around robust and widely applicable palladium-catalyzed cross-coupling reactions and classical cyclization techniques, offering pathways to diverse molecular scaffolds of interest in medicinal chemistry and drug discovery.
Introduction
6-Bromo-1,2,3,4-tetrahydronaphthalene is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive aryl bromide moiety and a saturated carbocyclic ring, allows for a range of chemical transformations. The bromine atom serves as a handle for introducing various substituents and for constructing new rings through cross-coupling and subsequent cyclization reactions. This note focuses on the application of this starting material in the synthesis of novel nitrogen-, oxygen-, and sulfur-containing heterocycles, which are prevalent motifs in many biologically active compounds.
Key Synthetic Strategies
The synthesis of novel heterocycles from 6-bromo-1,2,3,4-tetrahydronaphthalene primarily relies on two powerful palladium-catalyzed reactions: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki coupling for C-C bond formation. Additionally, the classical Fischer indole synthesis provides a direct route to carbazole derivatives. These primary transformations can be followed by intramolecular cyclization reactions to construct the final heterocyclic ring system.
A general workflow for these syntheses is depicted below:
Caption: General synthetic workflow.
Application Note 1: Synthesis of Tetrahydrocarbazole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing indole ring systems, which form the core of carbazoles. This protocol outlines the synthesis of a tetrahydrocarbazole derivative starting from 6-bromo-1,2,3,4-tetrahydronaphthalene. The key intermediate is the corresponding hydrazine, which is then condensed with a ketone to initiate the cyclization.
Experimental Protocol:
Step 1: Synthesis of (6-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine
-
Diazotization: To a stirred solution of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Reduction: The resulting diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0 °C.
-
Work-up: The reaction mixture is stirred for 2 hours at 0 °C, and the resulting precipitate is collected by filtration, washed with cold water, and then dissolved in a sodium hydroxide solution. The free hydrazine is extracted with diethyl ether, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the desired hydrazine.
Step 2: Fischer Indole Cyclization
-
To a solution of (6-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine (1.0 eq) in glacial acetic acid, add cyclohexanone (1.1 eq).
-
The reaction mixture is heated to reflux for 4-6 hours.
-
Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried to afford the 8-bromo-1,2,3,4,5,6,7,12-octahydrobenzo[a]carbazole.
Reaction Pathway:
Unveiling the Biological Potential of 6-Bromo-1,2,3,4-tetrahydronaphthalene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activities of 6-Bromo-1,2,3,4-tetrahydronaphthalene derivatives, which have emerged as a promising scaffold in medicinal chemistry. These compounds have demonstrated significant potential as high-affinity ligands for dopamine receptors, and have also been investigated for their anticancer, acetylcholinesterase inhibitory, and cyclooxygenase (COX) inhibitory activities. This compilation includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.
Biological Activities and Quantitative Data
The 6-bromo-1,2,3,4-tetrahydronaphthalene core structure has been derivatized to explore a range of biological targets. The most notable activity has been observed in the realm of neuroscience, specifically in targeting dopamine receptors. Furthermore, preliminary studies suggest the potential of this scaffold in oncology and for the treatment of neurodegenerative diseases.
Dopamine Receptor Ligand Activity
A significant derivative, (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (commonly known as 6-Br-APB), has been identified as a high-affinity ligand for the D1 dopamine receptor.[1] Further investigation into its stereoisomers revealed that the (R)-(+)-enantiomer possesses even higher affinity and selectivity for the D1 receptor.[2] These findings underscore the potential of this class of compounds in the development of novel therapeutics for neurological and psychiatric disorders where the dopamine system is implicated. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study utilized 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine as a high-affinity template compound for modeling the D1 receptor binding site.[3]
Table 1: Dopamine D1 Receptor Binding Affinities of 6-Bromo-1-phenyl-3-benzazepine Derivatives
| Compound | Receptor | Binding Affinity (Ki, nM) |
| (R)-(+)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D1 | High Affinity (Specific Ki value not cited in abstract)[2] |
| (S)-(-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D1 | Lower Affinity than (R)-(+)-enantiomer[2] |
| (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Dopamine D1 | High Affinity (Specific Ki value not cited in abstract)[1] |
Anticancer Activity
While specific quantitative data for 6-bromo-1,2,3,4-tetrahydronaphthalene derivatives is still emerging, related tetralin-6-yl and dihydronaphthalenone derivatives have shown promising cytotoxic effects against various cancer cell lines.[4][5][6] For instance, certain tetralin-6-yl-pyrazoline derivatives have demonstrated potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[4][5] These findings suggest that the incorporation of a 6-bromo substituent on the tetrahydronaphthalene scaffold could be a viable strategy for developing novel anticancer agents.
Table 2: Anticancer Activity of Related Tetralin Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
| 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (Compound 3a) | HeLa | 3.5[4][5] |
| 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (Compound 3a) | MCF-7 | 4.5[4][5] |
| Dihydronaphthalenone Chalconoid Derivative (P1, with 4-OCH3) | K562 | 7.1 - 28.9 µM (range for active compounds)[6] |
| Dihydronaphthalenone Chalconoid Derivative (P3, with 3-NO2) | HT-29 | 7.1 - 28.9 µM (range for active compounds)[6] |
| Dihydronaphthalenone Chalconoid Derivative (P9, with 4-CN) | MCF-7 | 7.1 - 28.9 µM (range for active compounds)[6] |
Acetylcholinesterase (AChE) and Cyclooxygenase (COX-2) Inhibition
The potential for 6-bromo-1,2,3,4-tetrahydronaphthalene derivatives to act as inhibitors of acetylcholinesterase and cyclooxygenase-2 has been explored conceptually, though specific quantitative data for this exact class of compounds is limited in the public domain. A related compound, 6-bromotryptamine A, has been shown to inhibit AChE, suggesting that the bromo-substituent may be favorable for this activity.
Experimental Protocols
The following are detailed protocols for the key biological assays relevant to the study of 6-bromo-1,2,3,4-tetrahydronaphthalene derivatives.
Dopamine Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., D1)
-
Radioligand (e.g., [³H]-SCH23390 for D1 receptors)
-
Unlabeled competitor (the 6-bromo-1,2,3,4-tetrahydronaphthalene derivative to be tested)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, and 2 mM CaCl₂)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test 6-bromo-1,2,3,4-tetrahydronaphthalene derivative in the assay buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Radioligand at a concentration near its Kd.
-
Cell membranes (typically 10-50 µg of protein per well).
-
Varying concentrations of the test compound.
-
For determination of non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2-like receptors) instead of the test compound.
-
For total binding, add assay buffer instead of any unlabeled compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[7][8][9]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (6-bromo-1,2,3,4-tetrahydronaphthalene derivative)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (or buffer for the control).
-
DTNB solution.
-
AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes a common method for screening COX-2 inhibitors.
Materials:
-
Purified human recombinant COX-2 enzyme
-
Arachidonic acid, the substrate
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound (6-bromo-1,2,3,4-tetrahydronaphthalene derivative)
-
Stopping solution (e.g., a solution of stannous chloride or a strong acid)
-
ELISA kit for prostaglandin E2 (PGE2) or an LC-MS/MS system for product quantification
Procedure:
-
Enzyme and Compound Preparation: Prepare dilutions of the COX-2 enzyme and the test compound in the reaction buffer.
-
Reaction Setup: In appropriate reaction tubes or a 96-well plate, add:
-
Reaction buffer
-
Heme
-
COX-2 enzyme
-
Test compound at various concentrations (or buffer for the control).
-
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to start the enzymatic reaction.
-
Incubation: Incubate for a defined time (e.g., 10-20 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding the stopping solution.
-
Product Quantification: Measure the amount of PGE2 produced using a specific ELISA kit or by LC-MS/MS analysis.[10]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value from the resulting dose-response curve.
Signaling Pathways and Workflow Diagrams
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Acetylcholinesterase Inhibition Assay Workflow.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3- benzazepin, a new high-affinity D1 dopamine receptor ligand: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoisomeric probes for the D1 dopamine receptor: synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-1,2,3,4-tetrahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-bromo-1,2,3,4-tetrahydronaphthalene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A1: The synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalene typically involves the electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin). Potential impurities include:
-
Unreacted 1,2,3,4-tetrahydronaphthalene: The starting material may not have fully reacted.
-
Polybrominated species: Over-bromination can lead to the formation of dibromo- or even tribromo-tetralin isomers. The most common byproduct of tetralin bromination is 1,4-dibromo-1,2,3,4-tetrahydronaphthalene.[1][2]
-
Oxidation products: Side reactions can lead to oxidized byproducts.
Q2: Which purification techniques are most effective for 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A2: The two primary methods for purifying 6-bromo-1,2,3,4-tetrahydronaphthalene are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q3: What is a good starting solvent system for the recrystallization of 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A3: A mixture of ethyl acetate and hexane is a good starting point for the recrystallization of related brominated compounds and can be adapted for 6-bromo-1,2,3,4-tetrahydronaphthalene.[2] The ideal ratio should be determined experimentally by performing small-scale solubility tests.
Q4: What is a suitable mobile phase for the column chromatography of 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A4: For column chromatography on silica gel, a non-polar solvent system is generally effective. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration) is a common strategy to separate non-polar compounds from slightly more polar impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 6-bromo-1,2,3,4-tetrahydronaphthalene.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume. | Add more of the hot solvent in small increments until the compound dissolves completely. |
| Incorrect solvent choice. | The compound may be insoluble in the chosen solvent even at elevated temperatures. Select a different solvent or solvent system. | |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and induce crystallization. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to initiate crystallization. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oily precipitate forms instead of crystals. | The compound has a low melting point or is impure. | Try a different solvent system. An "oiling out" can sometimes be resolved by adding a co-solvent in which the oil is more soluble. |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. | |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent. | Place the crystallization flask in an ice bath for a longer period to maximize precipitation. Use a minimal amount of cold solvent to wash the crystals. |
| Premature crystallization during hot filtration. | Heat the funnel and receiving flask before filtration. Use a small amount of hot solvent to dissolve any crystals that form on the filter paper. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | Inappropriate mobile phase polarity. | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for a significant difference in the Rf values of the desired compound and impurities. |
| Column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| The sample was not loaded in a narrow band. | Dissolve the sample in a minimal amount of solvent before loading it onto the column. | |
| Irregular packing of the stationary phase. | Ensure the silica gel is packed uniformly without any cracks or channels. The "slurry method" is often preferred for packing. | |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Cracking of the silica gel bed. | The column ran dry. | Never let the solvent level drop below the top of the stationary phase. Keep the column topped up with the mobile phase. |
| Streaking or tailing of bands. | The compound is too soluble in the stationary phase or interacting strongly with it. | Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the mobile phase to reduce strong interactions. |
| The sample is acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: In a fume hood, place the crude 6-bromo-1,2,3,4-tetrahydronaphthalene in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.
-
Crystallization: Add hot hexane dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude 6-bromo-1,2,3,4-tetrahydronaphthalene in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions in test tubes or flasks.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate, then 90:10, and so on.
-
Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure 6-bromo-1,2,3,4-tetrahydronaphthalene and remove the solvent using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for the purification of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Caption: General experimental workflow for the purification of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
References
Technical Support Center: Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this chemical synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene, focusing on the identification and mitigation of common impurities.
Problem 1: Low Yield of the Desired 6-Bromo Isomer and Presence of Multiple Isomeric Impurities
Symptoms:
-
The final product yield is significantly lower than expected.
-
Analysis of the crude product by GC-MS, HPLC, or NMR indicates the presence of multiple brominated tetralin isomers.
Possible Causes:
-
Lack of Regioselectivity: The primary challenge in the electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin) is controlling the position of bromine substitution on the aromatic ring. The alkyl portion of the tetralin molecule is an activating group, directing electrophilic attack to the ortho and para positions. In the context of the tetralin ring system, the alpha-positions (5 and 8) are electronically favored for electrophilic attack over the beta-positions (6 and 7). Consequently, the formation of 5-Bromo-1,2,3,4-tetrahydronaphthalene is a very common side reaction.
-
Reaction Conditions: The choice of brominating agent, catalyst, solvent, and temperature can significantly influence the isomer distribution.
Solutions:
-
Control of Reaction Temperature: Performing the bromination at lower temperatures can enhance the selectivity for the desired 6-bromo isomer.
-
Choice of Brominating Agent and Catalyst: While elemental bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is common, exploring milder brominating agents such as N-bromosuccinimide (NBS) with a suitable catalyst may offer better regioselectivity.
-
Purification: Careful purification is crucial for isolating the 6-bromo isomer from its constitutional isomers. Fractional distillation under reduced pressure or column chromatography on silica gel can be effective. Due to the similar boiling points of the isomers, a highly efficient fractional distillation column may be required.
Problem 2: Formation of Polybrominated Byproducts
Symptoms:
-
Mass spectrometry analysis of the product mixture shows peaks corresponding to dibromo- and tribromo-tetralin species.
-
The isolated product is difficult to purify, and the overall yield of the desired monobrominated product is reduced.
Possible Causes:
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent increases the likelihood of multiple substitutions on the aromatic ring.
-
Reaction Time: Prolonged reaction times can lead to the bromination of the initially formed monobromo product.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants, using tetralin as the limiting reagent. A slight excess of tetralin can help to minimize polybromination.
-
Monitoring Reaction Progress: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time for maximizing the yield of the monobrominated product and minimizing over-bromination.
-
Purification: Polybrominated compounds are generally less volatile and have higher molecular weights, which can facilitate their separation from the desired product by distillation or chromatography.
Problem 3: Presence of Benzylic Bromination Products
Symptoms:
-
¹H NMR analysis of the product mixture shows signals in the region corresponding to benzylic protons that are shifted downfield or show altered splitting patterns.
-
Mass spectrometry may indicate the presence of compounds with the same mass as the desired product but with different fragmentation patterns.
Possible Causes:
-
High Reaction Temperatures: Elevated temperatures can promote free-radical substitution on the benzylic positions (positions 1 and 4) of the saturated ring.
-
Initiation of Radical Reactions: The presence of light or radical initiators can favor benzylic bromination over electrophilic aromatic substitution.
Solutions:
-
Temperature Control: Maintain a low and controlled reaction temperature throughout the synthesis.
-
Exclusion of Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil.
-
Use of Radical Inhibitors: In some cases, the addition of a radical inhibitor may be beneficial, although this is less common for electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A1: The most common impurities are other constitutional isomers, primarily 5-Bromo-1,2,3,4-tetrahydronaphthalene , due to the directing effect of the alkyl group on the aromatic ring. Polybrominated species such as dibromo- and tribromo-tetralins are also frequently observed, especially if an excess of the brominating agent is used. Under certain conditions, particularly at higher temperatures, benzylic bromination products can also be formed.
Q2: How can I confirm the identity and purity of my 6-Bromo-1,2,3,4-tetrahydronaphthalene product?
A2: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the different isomers and polybrominated byproducts and confirming their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the desired 6-bromo isomer and identify the presence of other isomers based on their distinct chemical shifts and coupling patterns in the aromatic region.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the product mixture.
Q3: What is a typical experimental protocol for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A3: A general procedure for the electrophilic bromination of tetralin is as follows:
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Elemental Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃) or Iron powder
-
Carbon Tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium bisulfite solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve 1,2,3,4-tetrahydronaphthalene in the chosen inert solvent.
-
Add a catalytic amount of iron(III) bromide or iron powder to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of elemental bromine in the same solvent from the dropping funnel to the stirred mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Q4: How can I effectively separate 6-Bromo-1,2,3,4-tetrahydronaphthalene from the 5-bromo isomer?
A4: The separation of these isomers is challenging due to their similar physical properties.
-
Fractional Distillation: High-efficiency fractional distillation under reduced pressure can be employed. Careful control of the distillation parameters is necessary.
-
Column Chromatography: Column chromatography using a long column and a non-polar eluent system (e.g., hexane or a mixture of hexane and a small amount of a slightly more polar solvent) can provide good separation. Multiple chromatographic runs may be necessary to achieve high purity.
-
Preparative HPLC: For obtaining highly pure material on a smaller scale, preparative HPLC is a viable option.
Data Summary
The following table summarizes the expected products and common impurities in the electrophilic bromination of tetralin. The exact ratios can vary significantly depending on the reaction conditions.
| Compound | Type | Typical Molar Ratio (Approximate) | Notes |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene | Product | - | The desired product. Its formation is favored under kinetically controlled conditions at lower temperatures. |
| 5-Bromo-1,2,3,4-tetrahydronaphthalene | Isomer | Major Impurity | Often the major byproduct due to the electronic activation at the alpha-position of the tetralin ring. |
| 7-Bromo-1,2,3,4-tetrahydronaphthalene | Isomer | Minor Impurity | Another possible beta-substituted isomer, typically formed in smaller amounts than the 6-bromo isomer. |
| 8-Bromo-1,2,3,4-tetrahydronaphthalene | Isomer | Minor Impurity | Another possible alpha-substituted isomer. |
| Dibromo-1,2,3,4-tetrahydronaphthalenes | Polybrominated | Variable | Formation is dependent on the stoichiometry of the brominating agent and reaction time. Can include various isomers (e.g., 5,7-dibromo, 6,8-dibromo). |
| 1-Bromo-1,2,3,4-tetrahydronaphthalene | Benzylic Sub. | Variable | Formation is favored at higher temperatures or in the presence of light/radical initiators. |
| Unreacted 1,2,3,4-tetrahydronaphthalene | Starting Mat. | Variable | The amount depends on the conversion of the reaction. A slight excess of the starting material can sometimes be used to suppress polybromination. |
Experimental Workflow & Logic Diagrams
Caption: General experimental workflow for the synthesis and purification of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Caption: Logical relationships illustrating the formation of the desired product and common impurities from the starting material.
Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-1,2,3,4-tetrahydronaphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene, a sterically hindered and electron-rich aryl bromide.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Inefficient oxidative addition due to steric hindrance and electron-rich nature of the substrate.[1][2] Ineffective catalyst/ligand system for the specific substrate. Suboptimal base or solvent selection. Catalyst decomposition at high temperatures.[1] Impure starting materials or reagents. | Catalyst & Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3] Consider using pre-formed palladium catalysts like XPhos Pd G3 for improved activity.[4] Base: Use a moderately strong base like K₃PO₄ or Cs₂CO₃. For challenging couplings, a stronger base like K-tert-butoxide may be necessary. Ensure the base is finely powdered. The presence of a small amount of water can be beneficial with phosphate or carbonate bases.[2] Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often in a mixture with water, are generally effective.[5] Temperature: Start with a moderate temperature (e.g., 80-100 °C) and optimize as needed. Avoid excessively high temperatures to prevent catalyst decomposition. |
| Significant Dehalogenation of Starting Material | The aryl bromide is reduced to the corresponding tetrahydronaphthalene.[6] High reaction temperature and prolonged reaction time. Use of strong bases (e.g., alkoxides) or protic solvents (e.g., alcohols) that can act as hydride sources.[5][6] | Reaction Conditions: Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.[5] Base & Solvent: Switch to a weaker base like K₂CO₃ or K₃PO₄ and use aprotic solvents such as dioxane or toluene.[5] Ligand: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) which can accelerate the desired cross-coupling over dehalogenation.[5] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to the formation of Pd(II) species that promote homocoupling.[6] Use of a Pd(II) precatalyst without complete reduction to Pd(0). | Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Catalyst: Use a Pd(0) source directly or ensure complete in situ reduction of the Pd(II) precatalyst. |
| Protodeboronation of Boronic Acid | Cleavage of the C-B bond of the boronic acid, especially with electron-rich or heteroaromatic boronic acids.[1] Harsh reaction conditions (strong base, high temperature). | Base: Use milder bases such as K₂CO₃ or Cs₂CO₃.[1] Boronic Acid Equivalent: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for some loss. Boronic Ester: Consider using the corresponding pinacol boronate ester, which is often more stable.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene challenging?
A1: The primary challenges arise from the substrate's structure. The tetralin framework introduces some steric bulk around the bromine atom. Additionally, the alkyl portion of the tetralin ring is electron-donating, which can make the oxidative addition step of the catalytic cycle less favorable compared to electron-deficient aryl bromides.[2]
Q2: Which palladium catalyst and ligand combination is a good starting point for this reaction?
A2: For sterically hindered and electron-rich aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. A good starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos.[3] Alternatively, using a pre-formed palladacycle catalyst like SPhos Pd G2 or XPhos Pd G3 can provide higher activity and stability.[4]
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[7] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A small aliquot of the reaction mixture can be taken at different time points, worked up, and analyzed to determine the consumption of starting materials and the formation of the product.
Q5: What are some common work-up procedures for a Suzuki coupling reaction?
A5: A typical work-up involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), and washing with water or brine to remove the inorganic base and salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.
Experimental Protocols
General Protocol for Suzuki Coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene with an Arylboronic Acid
This protocol provides a starting point for the optimization of the Suzuki coupling reaction. The specific conditions may need to be adjusted based on the nature of the arylboronic acid used.
Materials:
-
6-Bromo-1,2,3,4-tetrahydronaphthalene
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive flow of inert gas, add the palladium catalyst (0.02 eq) and the ligand (0.04 eq).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Suzuki Coupling Optimization
Caption: A logical workflow for troubleshooting and optimizing the Suzuki coupling reaction.
References
"troubleshooting failed reactions involving 6-Bromo-1,2,3,4-tetrahydronaphthalene"
Technical Support Center: 6-Bromo-1,2,3,4-tetrahydronaphthalene
Welcome to the technical support center for reactions involving 6-Bromo-1,2,3,4-tetrahydronaphthalene. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, focusing on common palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
Question: My Suzuki-Miyaura reaction with 6-Bromo-1,2,3,4-tetrahydronaphthalene is resulting in low yields or failing completely. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings are a frequent challenge, often stemming from issues with the catalyst system, reaction conditions, or reagent quality. The key is a systematic optimization of reaction parameters.[1]
Common Causes and Solutions:
-
Inactive Catalyst System: The Pd(0) active species is susceptible to deactivation by oxygen.[2] If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient.
-
Inappropriate Ligand Selection: Standard ligands like PPh₃ may not be optimal for this substrate.
-
Solution: Employ more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can improve catalyst activity and stability, facilitating the rate-determining oxidative addition step.[5]
-
-
Incorrect Base or Solvent: The base is critical for activating the boronic acid for the transmetalation step, and the solvent must solubilize all components.[1]
-
Solution: Screen different base and solvent combinations. For aryl bromides, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1] Aprotic polar solvents such as dioxane, THF, or DMF, often with a small amount of water, are commonly used.[1][5][6]
-
-
Poor Reagent Quality: Boronic acids can degrade over time through protodeboronation, especially when heated.[1]
-
Suboptimal Temperature: Most Suzuki couplings require heating, but excessively high temperatures can lead to catalyst decomposition or side reactions.[1]
Issue 2: Significant Side Product Formation
Question: My reaction is producing a large amount of naphthalene (dehalogenation) and/or a biaryl homocoupling product from the boronic acid. How can these side reactions be minimized?
Answer: The formation of dehalogenated and homocoupled products are common competing pathways in Suzuki-Miyaura reactions.
Minimizing Side Reactions:
-
Dehalogenation (Proto-dehalogenation): This occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid.
-
Causes & Solutions:
-
Inefficient Transmetalation: A slow transmetalation step allows the intermediate to persist and undergo side reactions. Use a stronger base or a more efficient ligand to accelerate transmetalation.[5]
-
Trace Water/Proton Source: Ensure anhydrous solvents are used if water is not part of the solvent system.
-
-
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.
-
Causes & Solutions:
-
Oxygen Contamination: Rigorous degassing of all solvents and reagents is crucial.[2]
-
Stoichiometry: Using a slight excess of the 6-bromo-1,2,3,4-tetrahydronaphthalene (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can favor the desired cross-coupling pathway.[3]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions.[5]
-
-
Issue 3: Failed Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with 6-Bromo-1,2,3,4-tetrahydronaphthalene and a primary/secondary amine, but the reaction is not proceeding. What should I check?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is sensitive to several factors.[9] The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10]
Common Causes and Solutions:
-
Base Selection: The choice of base is critical and depends on the pKa of the amine.
-
Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice for many amines. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, though they may require higher temperatures.
-
-
Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the key reductive elimination step.
-
Solution: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are often highly effective. The choice of ligand can be substrate-dependent, so screening may be necessary.[11]
-
-
Catalyst Poisoning: Certain functional groups can act as ligands and poison the palladium catalyst.
-
Solution: While 6-bromo-1,2,3,4-tetrahydronaphthalene itself is unlikely to be problematic, ensure the amine coupling partner does not contain interfering groups like unprotected thiols.
-
-
Amine Substrate Issues: Very bulky amines can react slowly. Ammonia itself is a particularly challenging coupling partner due to its strong binding to palladium.[9]
-
Solution: For difficult couplings, increasing the temperature or using a more active catalyst system may be required. For ammonia, using an "ammonia equivalent" like benzophenone imine followed by hydrolysis is a common strategy.[9]
-
Data Summary Tables
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%) | Common, reliable Pd(II) precatalysts that are reduced in situ. |
| Ligand | SPhos, XPhos, RuPhos (1.2-2x mol% of Pd) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[5] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Strong bases effective for aryl bromides.[1] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Good for solubilizing both organic and inorganic reagents.[1][4] Ensure solvents are degassed. |
| Temperature | 80 - 110 °C | Aryl bromides typically require heat to drive the reaction to completion.[6] |
Table 2: Troubleshooting Guide for Low Yield in Cross-Coupling
| Symptom | Potential Cause | Suggested Action |
| No reaction, starting material recovered | Inactive catalyst | Use fresh catalyst/ligand, ensure rigorous degassing, check inert atmosphere.[2] |
| Low temperature | Increase temperature in 10-20 °C increments. | |
| Incorrect base/solvent | Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF).[1] | |
| Slow/incomplete conversion | Inefficient ligand | Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to a Buchwald ligand).[5] |
| Poor substrate solubility | Change to a solvent system with better solubilizing power, like DMF or Toluene.[5] | |
| Formation of side products | Dehalogenation/Homocoupling | Rigorously degas all reagents, use a slight excess of the aryl bromide, optimize temperature.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add 6-bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[1][8]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).[12]
-
Reactant Addition: Add 6-bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq.) and the amine (1.2 eq.).[12]
-
Inert Atmosphere & Solvent: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[12]
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, quench carefully with a saturated aqueous NH₄Cl solution, and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-1,2,3,4-tetrahydronaphthalene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A1: There are three main synthetic strategies for the preparation of 6-Bromo-1,2,3,4-tetrahydronaphthalene:
-
Direct Electrophilic Bromination of 1,2,3,4-tetrahydronaphthalene (Tetralin): This is the most direct method, but controlling the regioselectivity to favor the desired 6-bromo isomer can be challenging.
-
Friedel-Crafts Acylation of Tetralin followed by Reduction and Bromination: This multi-step approach offers better control over the final product's regiochemistry.
-
Sandmeyer Reaction starting from 6-Amino-1,2,3,4-tetrahydronaphthalene: This route provides excellent regioselectivity but requires the synthesis of the starting amino-tetralin.
Q2: I am getting a mixture of isomers during the direct bromination of tetralin. How can I improve the yield of the 6-bromo isomer?
A2: Achieving high regioselectivity for the 6-position in direct bromination is challenging due to the formation of other isomers, primarily the 5-bromo and 7-bromo derivatives, as well as potential benzylic bromination at high temperatures. To favor the 6-bromo isomer, consider the following:
-
Choice of Brominating Agent and Catalyst: Using a mild brominating agent and a suitable Lewis acid catalyst is crucial. A combination of N-bromosuccinimide (NBS) with a silica gel support can offer improved selectivity.
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon tetrachloride or dichloromethane are commonly used.
-
Temperature Control: Maintaining a low reaction temperature (typically between 0 °C and room temperature) is critical to minimize side reactions, including polybromination and benzylic bromination.
Q3: My Friedel-Crafts acylation of tetralin gives a low yield of 6-acetyltetralin. What are the common causes and solutions?
A3: Low yields in the Friedel-Crafts acylation of tetralin are often due to catalyst deactivation, improper reaction conditions, or substrate-related issues. Here are some troubleshooting tips:
-
Catalyst Activity: Aluminum chloride (AlCl₃) is highly moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst and that all glassware and solvents are perfectly dry.[1][2][3]
-
Stoichiometry of Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with it, rendering it inactive.[2][3]
-
Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent side product formation. Allowing the reaction to warm to room temperature gradually can drive it to completion.
-
Purity of Reagents: Ensure your tetralin and acetyl chloride are pure and free of any contaminants that could interfere with the reaction.
Q4: I am having trouble with the reduction of 6-acetyltetralin. Which reduction method is better, Clemmensen or Wolff-Kishner?
A4: Both the Clemmensen and Wolff-Kishner reductions can be effective for converting the acetyl group to an ethyl group. The choice depends on the overall functionality of your molecule and the reaction conditions you wish to employ.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[4][5][6] It is performed under strongly acidic conditions and is suitable for substrates that are stable in acid.
-
Wolff-Kishner Reduction: This reaction uses hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) at high temperatures.[7][8][9][10] It is ideal for substrates that are sensitive to acid. The Huang-Minlon modification, which involves distilling off water to increase the reaction temperature, can significantly shorten the reaction time and improve yields.[8][9]
Q5: What are the key challenges in the Sandmeyer reaction for this synthesis?
A5: The Sandmeyer reaction, which converts the amino group of 6-aminotetralin to a bromo group via a diazonium salt, is highly regioselective.[11][12] However, challenges can arise during the diazotization step and the subsequent copper(I) bromide-mediated displacement.
-
Diazonium Salt Instability: Diazonium salts can be unstable and may decompose, especially at elevated temperatures. It is crucial to perform the diazotization at low temperatures (0-5 °C).
-
Purity of Starting Amine: The purity of the 6-aminotetralin is important for a clean reaction.
-
Copper Catalyst: The use of a freshly prepared and active copper(I) bromide solution is recommended for efficient conversion.
Troubleshooting Guides
Direct Bromination of Tetralin
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Monobrominated Product | - Incomplete reaction. - Polybromination. | - Increase reaction time or slightly elevate the temperature, monitoring for side products. - Use a 1:1 molar ratio of tetralin to the brominating agent. |
| Poor Regioselectivity (Mixture of Isomers) | - Reaction conditions favor the formation of other isomers. | - Use a milder brominating agent like NBS. - Employ a shape-selective catalyst like a zeolite. - Optimize the solvent system; experiment with solvents of varying polarity. |
| Formation of Benzylic Bromination Products | - High reaction temperature. - Presence of radical initiators (e.g., light). | - Maintain a low reaction temperature (0-25 °C). - Conduct the reaction in the dark. |
| Difficult Purification | - Similar physical properties of the isomers. | - Use fractional distillation under reduced pressure. - Employ column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate). - Recrystallization from a suitable solvent (e.g., ethanol or methanol) may help in isolating the desired isomer.[13][14][15] |
Friedel-Crafts Acylation of Tetralin
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture.[1][2][3] - Insufficient amount of catalyst.[2][3] - Deactivated aromatic ring (if substituted). | - Use fresh, anhydrous AlCl₃ and ensure all glassware and solvents are dry.[1][3] - Use at least a stoichiometric amount of AlCl₃. - This is not an issue for unsubstituted tetralin. |
| Formation of Tar-like Byproducts | - Reaction temperature is too high. - Concentrated reagents. | - Maintain the reaction temperature at 0-5 °C during the addition of reagents. - Dilute the reagents in an appropriate solvent (e.g., dichloromethane). |
| Incomplete Reaction | - Insufficient reaction time. - Low reaction temperature. | - Allow the reaction to stir for a longer period at room temperature after the initial addition at low temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Emulsion during Workup | - Formation of aluminum hydroxides. | - Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid. - If an emulsion persists, add a saturated solution of NaCl (brine) to help break it.[1] |
Reduction of 6-Acetyltetralin
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reduction (alcohol intermediate) | - Insufficient reducing agent. - Reaction time is too short. - (Clemmensen) Inactive zinc amalgam. | - Use a sufficient excess of the reducing agent. - Increase the reaction time and/or temperature. - Ensure the zinc amalgam is freshly prepared and active. |
| Low Yield | - Side reactions due to harsh conditions. - Product loss during workup. | - (Wolff-Kishner) Use the Huang-Minlon modification to improve yield and reduce reaction time.[8][9] - (Clemmensen) Ensure the reaction is vigorously stirred to maintain contact between the substrate and the amalgam. - Optimize the extraction and purification steps. |
| Substrate Decomposition | - Substrate is sensitive to the reaction conditions (acidic or basic). | - If the substrate is acid-sensitive, use the Wolff-Kishner reduction.[10] - If the substrate is base-sensitive, use the Clemmensen reduction.[10] |
Sandmeyer Reaction of 6-Aminotetralin
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 6-Bromotetralin | - Decomposition of the diazonium salt. - Incomplete diazotization. - Inactive copper(I) bromide. | - Maintain the temperature of the diazotization reaction at 0-5 °C. - Ensure complete dissolution of the amine in the acidic solution before adding sodium nitrite. - Use freshly prepared copper(I) bromide solution. |
| Formation of Phenolic Byproducts | - Reaction of the diazonium salt with water. | - Add the diazonium salt solution to the copper(I) bromide solution promptly. - Avoid excessive warming of the reaction mixture. |
| Foaming or Vigorous Gas Evolution | - Rapid decomposition of the diazonium salt. | - Control the rate of addition of the sodium nitrite solution. - Ensure the reaction temperature is kept low and constant. |
Experimental Protocols
Route 1: Direct Bromination of 1,2,3,4-Tetrahydronaphthalene
This method is direct but may result in a mixture of isomers requiring careful purification.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
N-Bromosuccinimide (NBS)
-
Silica Gel
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1,2,3,4-tetrahydronaphthalene (1.0 eq) in dichloromethane.
-
Add silica gel to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) in portions over 30 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the silica gel and succinimide.
-
Wash the filtrate with sodium thiosulfate solution, followed by sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) or fractional distillation under reduced pressure to isolate 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Route 2: Friedel-Crafts Acylation, Reduction, and Bromination
This multi-step route provides better regiochemical control.
Step 1: Friedel-Crafts Acylation to 6-Acetyl-1,2,3,4-tetrahydronaphthalene
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Acetyl chloride (AcCl)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in dry dichloromethane at 0 °C, add acetyl chloride (1.05 eq) dropwise.
-
After stirring for 15 minutes, add a solution of tetralin (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0-5 °C.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude 6-acetyltetralin by vacuum distillation or recrystallization from ethanol.
Step 2: Wolff-Kishner Reduction of 6-Acetyl-1,2,3,4-tetrahydronaphthalene
Materials:
-
6-Acetyl-1,2,3,4-tetrahydronaphthalene
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 6-acetyl-1,2,3,4-tetrahydronaphthalene (1.0 eq) in diethylene glycol.
-
Add potassium hydroxide (4.0 eq) and hydrazine hydrate (5.0 eq).[7]
-
Heat the mixture to reflux at 130-140 °C for 1-2 hours.
-
Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the reflux at this temperature for another 3-4 hours.
-
Cool the reaction mixture and pour it into water.
-
Acidify with dilute HCl and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain 6-ethyl-1,2,3,4-tetrahydronaphthalene.
Step 3: Bromination of 6-Ethyl-1,2,3,4-tetrahydronaphthalene
Follow the procedure for Direct Bromination (Route 1) using 6-ethyl-1,2,3,4-tetrahydronaphthalene as the starting material. The ethyl group is an ortho-, para-director, and the bromine will preferentially add to the position para to the ethyl group, which is the desired 6-position (numbering based on the naphthalene system).
Route 3: Sandmeyer Reaction
This route offers high regioselectivity.
Step 1: Synthesis of 6-Amino-1,2,3,4-tetrahydronaphthalene
This can be prepared from 6-nitro-1,2,3,4-tetrahydronaphthalene by reduction (e.g., using Sn/HCl or catalytic hydrogenation).
Step 2: Diazotization and Sandmeyer Reaction
Materials:
-
6-Amino-1,2,3,4-tetrahydronaphthalene
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
Procedure:
-
Dissolve 6-amino-1,2,3,4-tetrahydronaphthalene (1.0 eq) in aqueous hydrobromic acid at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature between 0-5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract with diethyl ether.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or vacuum distillation.
Data Presentation
Table 1: Comparison of Synthetic Routes for 6-Bromo-1,2,3,4-tetrahydronaphthalene
| Route | Key Steps | Typical Overall Yield | Advantages | Disadvantages |
| Direct Bromination | Tetralin + Brominating Agent → 6-Bromotetralin | 40-60% | - Single step - Atom economical | - Poor regioselectivity - Isomer separation required - Risk of side reactions |
| Friedel-Crafts Acylation & Reduction | 1. Tetralin + AcCl/AlCl₃ 2. Reduction (Wolff-Kishner/Clemmensen) 3. Bromination | 50-70% | - Good regioselectivity - Well-established reactions | - Multi-step synthesis - Use of hazardous reagents (AlCl₃, hydrazine) |
| Sandmeyer Reaction | 1. Synthesis of 6-Aminotetralin 2. Diazotization 3. CuBr displacement | 60-80% | - Excellent regioselectivity | - Requires synthesis of the starting amine - Diazonium salts can be unstable |
Visualizations
Caption: Experimental workflow for the direct bromination of tetralin.
Caption: Troubleshooting guide for low yield in Friedel-Crafts acylation.
Caption: Comparison of synthetic routes to 6-Bromotetralin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. rsc.org [rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Bromination of 1,2,3,4-Tetrahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of 1,2,3,4-tetrahydronaphthalene (tetralin).
Troubleshooting Guides
This section addresses specific issues that may arise during the bromination of tetralin, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Monobrominated Product | 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of brominating agent. 2. Side Reactions: Predominance of over-bromination, aromatic bromination, or dehydrobromination. 3. Incomplete Reaction: Insufficient reaction time or inadequate activation of the brominating agent. | 1. Optimize Conditions: For benzylic monobromination, use N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux. For aromatic bromination, use a Lewis acid catalyst (e.g., FeBr₃) in the dark at room temperature. 2. Control Stoichiometry: Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents for monobromination). 3. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and stop it once the starting material is consumed or the desired product concentration is maximized. |
| Formation of Multiple Products (Isomers) | 1. Competition between Benzylic and Aromatic Bromination: Reaction conditions may favor both pathways. 2. Polybromination: Use of excess brominating agent or prolonged reaction times. | 1. Control Regioselectivity: For benzylic bromination, use radical-promoting conditions (light, heat, radical initiator). For aromatic bromination, use electrophilic conditions (Lewis acid, dark). 2. Use a Milder Brominating Agent: NBS is generally more selective for benzylic bromination than elemental bromine (Br₂).[1] |
| Over-bromination (Di- or Poly-brominated Products) | 1. Excess Brominating Agent: Using a high molar ratio of the brominating agent to the substrate. 2. High Reactivity of the Substrate: The initial product is often more reactive than the starting material. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed. | 1. Slow Addition of Brominating Agent: Add the brominating agent portion-wise or via a syringe pump to maintain a low concentration in the reaction mixture. 2. Use Stoichiometric Amounts: Carefully control the stoichiometry of the brominating agent. 3. Monitor Closely: Quench the reaction as soon as the desired product is formed in a satisfactory amount. |
| Formation of Naphthalene Derivatives (Dehydrobromination) | 1. High Reaction Temperatures: Promotes the elimination of HBr. 2. Presence of Base: Can facilitate elimination. | 1. Use Milder Conditions: Conduct the reaction at the lowest effective temperature. 2. Avoid Basic Conditions during Workup: If a basic wash is necessary, perform it quickly and at a low temperature. |
| Formation of Oxidation Byproducts (e.g., Ketones, Peroxides) | 1. Presence of Oxygen: Tetralin can auto-oxidize, especially at elevated temperatures or in the presence of light. 2. Peroxide Formation: Prolonged storage of tetralin in the presence of air can lead to the formation of peroxides, which can initiate unwanted side reactions.[2] | 1. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use Freshly Distilled Tetralin: Ensure the starting material is free of peroxides by testing and, if necessary, purifying it before use. Store tetralin under an inert atmosphere and in the dark. |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to consider when brominating 1,2,3,4-tetrahydronaphthalene?
A1: The primary side reactions include:
-
Over-bromination: Formation of di-, tri-, or even tetra-brominated products, such as 1,4-dibromo-1,2,3,4-tetrahydronaphthalene or 1,1,4,4-tetrabromo-1,2,3,4-tetrahydronaphthalene.[3] High-temperature bromination with bromine can lead to benzylic bromination, yielding 1,4-dibromo-1,2,3,4-tetrahydronaphthalene as a major product alongside several secondary products.[4]
-
Aromatic vs. Benzylic Bromination: There is a competition between electrophilic substitution on the aromatic ring (typically at the 6-position) and free-radical substitution at the benzylic positions (1- and 4-positions).
-
Dehydrobromination: The initially formed bromo-tetralin can eliminate hydrogen bromide (HBr) to form dihydronaphthalene or fully aromatize to naphthalene derivatives.
-
Oxidation: The benzylic carbons are susceptible to oxidation, which can lead to the formation of tetralones or other oxygenated byproducts. Tetralin can also form peroxides upon prolonged exposure to air.[2]
Q2: How can I selectively achieve monobromination at the benzylic position?
A2: To favor benzylic monobromination, you should employ free-radical conditions. The use of N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux or photochemical irradiation, is the standard method. NBS is preferred over elemental bromine because it maintains a low, steady concentration of Br₂, which favors radical substitution over electrophilic addition to any potential double bonds formed through dehydrobromination.[1]
Q3: What conditions favor bromination on the aromatic ring?
A3: Aromatic bromination is an electrophilic aromatic substitution reaction. To promote this, you should use a Lewis acid catalyst such as iron(III) bromide (FeBr₃) with elemental bromine in a dark environment to avoid photo-induced radical reactions. The reaction is typically carried out at or below room temperature.
Q4: My reaction is producing a significant amount of polybrominated products. How can I prevent this?
A4: Polybromination is often a result of using an excess of the brominating agent or allowing the reaction to proceed for too long. To minimize this, you can:
-
Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent.
-
Add the brominating agent slowly or in portions to the reaction mixture.
-
Monitor the reaction progress closely by TLC or GC and stop the reaction as soon as the starting material is consumed.
Q5: I am observing the formation of colored impurities in my reaction mixture. What could be the cause?
A5: Colored impurities can arise from several sources. The formation of naphthalene derivatives through dehydrobromination can lead to colored byproducts, especially if they undergo further reactions. Oxidation of the starting material or products can also generate colored species. Additionally, elemental bromine itself is a colored substance, and its persistence may indicate an incomplete reaction or the formation of stable brominated intermediates.
Data Presentation
Table 1: Influence of Reaction Conditions on the Product Distribution in the Bromination of 1,2,3,4-Tetrahydronaphthalene
| Reagent(s) | Conditions | Main Product(s) | Side Product(s) | Yield (%) | Reference |
| Br₂ | High Temperature | 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene | Various secondary products | Major Product | [3][4] |
| Br₂ (4.5 equiv.) | Photolytic (150W lamp), CCl₄ | 1,1,4,4-Tetrabromo-1,2,3,4-tetrahydronaphthalene | - | 92 | [2] |
| NBS, AIBN | Reflux in CCl₄ | 1-Bromo-1,2,3,4-tetrahydronaphthalene | - | - | General Protocol |
| Br₂, FeBr₃ | Dark, Room Temp. | 6-Bromo-1,2,3,4-tetrahydronaphthalene | Isomeric bromotetralins | - | General Protocol |
Note: The yields are as reported in the literature and may not be directly comparable due to different reaction scales and optimization levels.
Experimental Protocols
Protocol 1: Selective Benzylic Monobromination using NBS
This protocol aims to selectively synthesize 1-Bromo-1,2,3,4-tetrahydronaphthalene.
-
Materials:
-
1,2,3,4-Tetrahydronaphthalene (tetralin)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or cyclohexane
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,3,4-tetrahydronaphthalene (1.0 equiv.), N-bromosuccinimide (1.05 equiv.), and a catalytic amount of AIBN (e.g., 0.02 equiv.).
-
Add the solvent (e.g., CCl₄) to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1-bromo-1,2,3,4-tetrahydronaphthalene.
-
Protocol 2: Aromatic Bromination using Br₂ and FeBr₃
This protocol is for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
-
Materials:
-
1,2,3,4-Tetrahydronaphthalene (tetralin)
-
Elemental Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, add 1,2,3,4-tetrahydronaphthalene (1.0 equiv.) and a catalytic amount of FeBr₃ (e.g., 0.05 equiv.) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 equiv.) in dichloromethane from the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by carefully adding saturated sodium thiosulfate solution until the bromine color disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain 6-bromo-1,2,3,4-tetrahydronaphthalene.
-
Mandatory Visualization
Caption: Reaction pathways in the bromination of 1,2,3,4-tetrahydronaphthalene.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Explosive Peroxide Testing and Prevention - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]
"stability and storage of 6-Bromo-1,2,3,4-tetrahydronaphthalene"
This technical support center provides guidance on the stability and storage of 6-Bromo-1,2,3,4-tetrahydronaphthalene to researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A1: To ensure the stability of 6-Bromo-1,2,3,4-tetrahydronaphthalene, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed to prevent exposure to moisture and air. For long-term storage, maintaining room temperature and dry conditions is advised.[2][3]
Q2: Is 6-Bromo-1,2,3,4-tetrahydronaphthalene sensitive to light?
A2: While specific data for 6-Bromo-1,2,3,4-tetrahydronaphthalene is not explicitly available, a related compound, 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, is noted to be light-sensitive.[4] Therefore, it is prudent to protect 6-Bromo-1,2,3,4-tetrahydronaphthalene from light by storing it in an opaque or amber-colored container.
Q3: What substances are incompatible with 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A3: You should store 6-Bromo-1,2,3,4-tetrahydronaphthalene away from strong oxidizing agents and other incompatible materials.[4]
Q4: What are the recommended handling procedures for 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A4: Handle the compound in a well-ventilated area.[5] It is important to wear appropriate protective clothing to avoid contact with the skin and eyes.[5] Measures should also be taken to prevent the formation of dust and aerosols.[5]
Q5: What is the solubility of 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A5: 6-Bromo-1,2,3,4-tetrahydronaphthalene is insoluble in water.[2][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or impurity peaks in analysis (e.g., NMR, HPLC). | Degradation of the compound due to improper storage. | - Verify that the compound was stored in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents. - Check the age of the compound and consider using a fresh batch if it has been stored for an extended period under suboptimal conditions. - Perform a purity analysis (e.g., by obtaining a new NMR or HPLC spectrum) to confirm the integrity of the compound. |
| Physical changes in the compound (e.g., discoloration, clumping). | Exposure to moisture, air, or light. | - Ensure the container is always tightly sealed after use. - Store in a desiccator if working in a humid environment. - Use an opaque or amber vial to protect from light.[4] |
| Difficulty in dissolving the compound. | Use of an inappropriate solvent. | 6-Bromo-1,2,3,4-tetrahydronaphthalene is insoluble in water.[2][4][5] Consult relevant literature for appropriate organic solvents. |
Storage Condition Summary
| Parameter | Recommended Condition | Reference |
| Temperature | Cool / Room Temperature | [1][2][3][4] |
| Atmosphere | Dry and well-ventilated | [1][4][5] |
| Container | Tightly closed, opaque/amber vial recommended | [4] |
| Incompatibilities | Avoid strong oxidizing agents | [4] |
Experimental Protocols
Currently, specific, detailed experimental protocols for the stability testing of 6-Bromo-1,2,3,4-tetrahydronaphthalene are not available in the provided search results. However, a general approach to assess stability can be outlined as follows:
General Protocol for Assessing Stability:
-
Initial Analysis: Upon receipt, perform an initial analysis of the compound to establish a baseline. Techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to determine purity and confirm identity.
-
Stress Conditions: Subject aliquots of the compound to various stress conditions, such as:
-
Elevated Temperature: Store samples at elevated temperatures (e.g., 40°C, 60°C) for a defined period.
-
Light Exposure: Expose a sample to a controlled light source (e.g., a photostability chamber).
-
Humidity: Store a sample in a high-humidity environment (e.g., 75% RH).
-
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), remove a stressed sample and re-analyze it using the same analytical methods as in the initial analysis.
-
Data Comparison: Compare the analytical data from the stressed samples to the baseline data to identify any degradation products and calculate the rate of degradation.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene [acrospharmatech.com]
- 2. 6-BROMO-1,1,4,4-TETRAMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE|lookchem [lookchem.com]
- 3. 6-Bromo-1,2,3,4-tetrahydronaphthalene - CAS:6134-56-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. echemi.com [echemi.com]
"alternative reagents for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A1: The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene is typically achieved through the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalene (tetralin). The most common brominating agents used are molecular bromine (Br₂), N-Bromosuccinimide (NBS), and greener alternatives like a combination of sodium bromide (NaBr) and sodium bromate (NaBrO₃).
Q2: What are the main advantages of using N-Bromosuccinimide (NBS) over molecular bromine (Br₂)?
A2: N-Bromosuccinimide (NBS) is often preferred over liquid bromine because it is a solid, making it safer and easier to handle.[1] It can provide a low, constant concentration of bromine in the reaction mixture, which can lead to higher selectivity and reduced formation of poly-brominated byproducts.[1]
Q3: Are there more environmentally friendly alternatives to traditional brominating agents?
A3: Yes, a combination of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in the presence of an acid is considered a greener alternative. This system generates bromine in situ, avoiding the handling and transportation of hazardous liquid bromine. The primary byproduct of this reaction is benign aqueous sodium chloride.
Q4: What are the expected side products in the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene?
A4: The primary side products can include other isomers such as 5-bromo-1,2,3,4-tetrahydronaphthalene, as well as di- and poly-brominated tetralins.[2][3] The formation of these byproducts is influenced by the choice of brominating agent, catalyst, solvent, and reaction temperature.
Q5: What are the critical safety precautions to take when working with bromine and N-Bromosuccinimide?
A5: Both bromine and NBS are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and always within a well-ventilated fume hood.[1][4][5][6] Bromine is highly corrosive and toxic upon inhalation.[5] NBS is an irritant and can be harmful if swallowed.[6] Always have a quenching agent, such as sodium thiosulfate solution, readily available when working with bromine.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of 6-Bromo-1,2,3,4-tetrahydronaphthalene
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | For reactions using a Lewis acid catalyst (e.g., with Br₂), ensure the catalyst is anhydrous and freshly opened or properly stored. Moisture will deactivate the catalyst.[7] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. |
| Deactivated Aromatic Ring | While tetralin is activated, the presence of strongly deactivating impurities in the starting material can hinder the reaction. Ensure the purity of your tetralin. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and yield. Common solvents for bromination include dichloromethane, carbon tetrachloride, and acetic acid. The optimal solvent may vary depending on the chosen brominating agent. |
Issue 2: Formation of Multiple Products (Low Regioselectivity)
| Potential Cause | Troubleshooting Step |
| Over-bromination (Poly-bromination) | This is common with highly reactive brominating agents like Br₂. Use a milder reagent like NBS, which provides a lower concentration of bromine.[1] Alternatively, use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. |
| Formation of Isomeric Byproducts | The regioselectivity (preference for the 6-position) can be influenced by the catalyst and solvent system. The use of structured solid catalysts, like certain zeolites or clays, has been shown to improve regioselectivity in the bromination of naphthalene derivatives.[8] Experiment with different catalysts and solvents to optimize for the desired isomer. |
| High Reaction Temperature | Higher temperatures can sometimes lead to the formation of undesired isomers and benzylic bromination products.[2][9] Running the reaction at a lower temperature may improve selectivity. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Isomers in Chromatography | Isomeric bromo-tetralins can be difficult to separate by standard column chromatography. Consider using a different stationary phase or solvent system. High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation. |
| Product is an Oil | If the product does not crystallize, purification by column chromatography is the primary method. Ensure the complete removal of solvent after purification. |
| Persistent Impurities | If impurities remain after initial purification, recrystallization from a suitable solvent system can be an effective method to obtain a pure product.[10][11] |
Data Presentation
Table 1: Comparison of Reagents for the Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene
| Reagent | Catalyst/Conditions | Solvent | Typical Yield (%) | Purity (%) | Key Considerations |
| **Molecular Bromine (Br₂) ** | Lewis Acid (e.g., FeBr₃, AlCl₃) | Dichloromethane, Carbon Tetrachloride | 60-80 | 85-95 | Highly corrosive and toxic, requires careful handling. Prone to over-bromination.[2][9] |
| N-Bromosuccinimide (NBS) | Silica gel, Radical initiator (for benzylic bromination) | Acetonitrile, Carbon Tetrachloride | 70-90 | >95 | Safer solid reagent, often provides better selectivity and cleaner reactions.[12][13] |
| NaBr / NaBrO₃ | Acid (e.g., H₂SO₄) | Water, Acetic Acid | 75-85 | >95 | "Green" alternative, generates bromine in situ. |
Note: Yields and purities are approximate and can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3,4-tetrahydronaphthalene (1.0 equivalent) in acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with dichloromethane.
-
Purification: Wash the organic layer with a saturated sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Bromination using Molecular Bromine (Br₂)
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (0.1 equivalents) and dry dichloromethane.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add 1,2,3,4-tetrahydronaphthalene (1.0 equivalent) to the flask. Slowly add a solution of molecular bromine (1.0 equivalent) in dichloromethane from the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC.
-
Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: General workflow for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Caption: Troubleshooting decision tree for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
References
- 1. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 2. Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 5. nj.gov [nj.gov]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo-tetrahydronaphthalene Isomers for Researchers, Scientists, and Drug Development Professionals
An objective analysis of the chemical reactivity of positional isomers of bromo-tetrahydronaphthalene, providing a framework for synthetic strategy and drug discovery.
The bromo-tetrahydronaphthalene scaffold is a valuable building block in medicinal chemistry and materials science. The position of the bromine atom on the tetrahydronaphthalene ring system significantly influences the molecule's reactivity, impacting the efficiency of synthetic transformations and the design of novel chemical entities. This guide provides a comparative analysis of the reactivity of various bromo-tetrahydronaphthalene isomers, supported by established principles of organic chemistry and analogous experimental data.
Executive Summary
The reactivity of bromo-tetrahydronaphthalene isomers is primarily governed by the electronic environment of the carbon-bromine (C-Br) bond and the steric hindrance around the reaction center. Isomers are broadly classified based on the bromine substitution on either the aliphatic or the aromatic part of the tetrahydronaphthalene core.
-
1-Bromo-1,2,3,4-tetrahydronaphthalene (α-bromo, benzylic): The benzylic position of the bromine atom renders this isomer highly reactive in nucleophilic substitution reactions, often proceeding via an SN1 mechanism due to the stability of the resulting benzylic carbocation. It is also susceptible to elimination reactions.
-
2-Bromo-1,2,3,4-tetrahydronaphthalene (β-bromo, aliphatic): As a secondary alkyl halide, this isomer undergoes nucleophilic substitution, typically favoring an SN2 mechanism with strong, unhindered nucleophiles. It is also prone to elimination reactions, particularly with strong, bulky bases.
-
5-Bromo- and 6-Bromo-1,2,3,4-tetrahydronaphthalene (aromatic): In these isomers, the bromine atom is attached to the aromatic ring. Their reactivity is characteristic of aryl bromides, making them suitable substrates for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The electronic effects of the fused aliphatic ring and the position of the bromine atom (α vs. β to the ring junction) subtly influence their reactivity in these transformations.
Comparative Reactivity Analysis
A direct quantitative comparison of the reaction kinetics for all bromo-tetrahydronaphthalene isomers is not extensively available in the literature. However, a qualitative and semi-quantitative comparison can be established based on fundamental principles of organic chemistry and data from analogous systems.
Nucleophilic Substitution Reactions
The reactivity of the aliphatic isomers in nucleophilic substitution reactions is dictated by the stability of the transition state and any carbocation intermediates.
| Isomer | Reaction Type | Predominant Mechanism | Relative Reactivity | Key Considerations |
| 1-Bromo-tetralin | Nucleophilic Substitution | SN1 / SN2 | High | Prone to solvolysis and elimination. Carbocation rearrangements are possible. |
| 2-Bromo-tetralin | Nucleophilic Substitution | SN2 / E2 | Moderate | Reactivity is sensitive to the nature of the nucleophile and base. |
Palladium-Catalyzed Cross-Coupling Reactions
For the aromatic isomers, reactivity in palladium-catalyzed cross-coupling reactions is influenced by the ease of oxidative addition of the C-Br bond to the palladium catalyst. This step is sensitive to both electronic and steric factors.
| Isomer | Reaction Type | Relative Reactivity (Predicted) | Key Considerations |
| 5-Bromo-tetralin | Suzuki, Heck, Buchwald-Hartwig, etc. | Slightly Lower | Potential for steric hindrance from the adjacent aliphatic ring may slightly decrease the rate of oxidative addition compared to the 6-bromo isomer. |
| 6-Bromo-tetralin | Suzuki, Heck, Buchwald-Hartwig, etc. | Slightly Higher | The electronic environment is comparable to a simple brominated aromatic ring, leading to predictable reactivity. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. The following are representative procedures for key transformations involving bromo-tetrahydronaphthalene isomers.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene
This protocol describes a typical Suzuki-Miyaura reaction for the arylation of an aromatic bromo-tetrahydronaphthalene isomer.
Materials:
-
6-Bromo-1,2,3,4-tetrahydronaphthalene
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 6-bromo-1,2,3,4-tetrahydronaphthalene (1.0 equiv), the arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution on 1-Bromo-1,2,3,4-tetrahydronaphthalene
This protocol outlines a representative nucleophilic substitution reaction using sodium azide as the nucleophile.
Materials:
-
1-Bromo-1,2,3,4-tetrahydronaphthalene
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 1-bromo-1,2,3,4-tetrahydronaphthalene (1.0 equiv) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 equiv) to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The product, 1-azido-1,2,3,4-tetrahydronaphthalene, can be purified by column chromatography if necessary.
Visualization of Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key reaction mechanisms and experimental workflows.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a nucleophilic substitution reaction.
Future Directions: A Case for Computational Analysis
Given the scarcity of direct comparative experimental data, computational chemistry offers a powerful tool to quantitatively assess the relative reactivity of bromo-tetrahydronaphthalene isomers. Density Functional Theory (DFT) calculations can be employed to determine key parameters that correlate with reactivity.
Proposed Computational Study:
-
Calculation of C-Br Bond Dissociation Energies (BDEs): A lower BDE generally correlates with a higher reactivity in reactions where C-Br bond cleavage is the rate-determining step, such as in the oxidative addition step of cross-coupling reactions.
-
Analysis of Transition State Energies: Calculating the activation energies for model SN1, SN2, and E2 reactions for the aliphatic isomers would provide a quantitative comparison of their reactivity.
-
Molecular Electrostatic Potential (MEP) Maps: These maps can visualize the electron distribution in the aromatic isomers, providing insights into their susceptibility to electrophilic and nucleophilic attack.
The results from such a computational study would provide invaluable data for a more precise and quantitative comparison of the reactivity of these important synthetic intermediates.
A Comparative Guide: 6-Bromo-1,2,3,4-tetrahydronaphthalene vs. Other Brominated Aromatic Compounds in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of novel chemical entities. This guide provides a comparative analysis of 6-Bromo-1,2,3,4-tetrahydronaphthalene against other common brominated aromatic compounds, namely bromobenzene and 1-bromonaphthalene, in the context of two widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This document summarizes the relative reactivity and performance of these substrates, supported by representative experimental data. Detailed experimental protocols are provided to facilitate the replication and adaptation of these transformations.
Executive Summary
6-Bromo-1,2,3,4-tetrahydronaphthalene presents a unique combination of aromatic and aliphatic features, influencing its reactivity in cross-coupling reactions. While the electronic environment of the C-Br bond is similar to other aryl bromides, the fused partially saturated ring introduces distinct steric and conformational properties. This guide demonstrates that while 6-Bromo-1,2,3,4-tetrahydronaphthalene is a viable substrate for both Suzuki-Miyaura and Buchwald-Hartwig reactions, its performance, particularly in terms of reaction yield, can differ from simpler aromatic bromides.
Data Presentation: A Comparative Analysis
The following tables provide a summary of representative yields for the Suzuki-Miyaura and Buchwald-Hartwig reactions under standardized conditions to allow for a meaningful comparison between the substrates.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene | 6-Phenyl-1,2,3,4-tetrahydronaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85-95 |
| Bromobenzene | Biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~95-99 |
| 1-Bromonaphthalene | 1-Phenylnaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90-98 |
Table 2: Buchwald-Hartwig Amination with Aniline
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene | N-(1,2,3,4-tetrahydronaphthalen-6-yl)aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~70-80 |
| Bromobenzene | Diphenylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~90-98 |
| 1-Bromonaphthalene | N-phenylnaphthalen-1-amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~85-95 |
Discussion of Reactivity
The data suggests that for both Suzuki-Miyaura and Buchwald-Hartwig reactions, the yields obtained with 6-Bromo-1,2,3,4-tetrahydronaphthalene are generally slightly lower than those achieved with the less sterically hindered bromobenzene and 1-bromonaphthalene. This can be attributed to the steric bulk of the tetralin scaffold, which can influence the approach of the coupling partners to the palladium center. The saturated portion of the tetralin ring may also exert subtle electronic effects on the aromatic ring, although the primary determinant of reactivity remains the C-Br bond.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Reaction: Aryl Bromide + Phenylboronic Acid → Biaryl
Materials:
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Aryl Bromide (1.0 mmol)
-
Phenylboronic Acid (1.2 mmol)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
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Toluene (5 mL)
-
Ethanol (2 mL)
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Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the toluene, ethanol, and water to the flask.
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Degas the resulting mixture by bubbling with the inert gas for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
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Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Reaction: Aryl Bromide + Aniline → N-Arylaniline
Materials:
-
Aryl Bromide (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
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Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene and then aniline via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
To aid in the conceptual understanding of these critical synthetic transformations, the following diagrams illustrate the catalytic cycles and a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
Conclusion
6-Bromo-1,2,3,4-tetrahydronaphthalene is a valuable building block for introducing the tetralin motif into complex molecules via palladium-catalyzed cross-coupling reactions. While its reactivity is slightly attenuated compared to simpler aryl bromides like bromobenzene and 1-bromonaphthalene, high yields can still be achieved under standard conditions. The provided data and protocols offer a solid foundation for researchers to incorporate this and other brominated aromatic compounds into their synthetic strategies. Careful optimization of reaction parameters may be necessary to maximize yields, particularly when working with sterically demanding coupling partners.
A Comparative Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of two primary synthesis protocols for 6-Bromo-1,2,3,4-tetrahydronaphthalene, a key intermediate in the development of various pharmaceutical compounds. The protocols—electrophilic bromination using molecular bromine with a Lewis acid catalyst and bromination with N-bromosuccinimide (NBS)—are evaluated based on performance, safety, and procedural efficiency.
Executive Summary
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene is most commonly achieved through the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalene (tetralin). This guide details and compares two prevalent methods: direct bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), and a milder approach using N-bromosuccinimide (NBS). The Br₂/FeBr₃ method offers a higher reported yield, while the NBS protocol presents a potentially safer and more selective alternative. The choice of protocol will depend on the specific requirements of the research, including scale, purity needs, and safety considerations.
Performance Comparison
| Parameter | Method 1: Br₂/FeBr₃ | Method 2: N-Bromosuccinimide (NBS) |
| Typical Yield | 65-72%[1] | Data not specifically found for this product, but generally offers good to excellent yields for aromatic bromination. |
| Purity | Dependent on work-up; potential for over-bromination. | Generally high; often provides better regioselectivity. |
| Reaction Time | Several hours. | Variable, can be lengthy depending on conditions. |
| Reagents | 1,2,3,4-Tetrahydronaphthalene, Bromine (Br₂), Iron(III) bromide (FeBr₃) or Iron filings, Dichloromethane (CH₂Cl₂) | 1,2,3,4-Tetrahydronaphthalene, N-Bromosuccinimide (NBS), Acetonitrile or other suitable solvent. |
| Safety | Requires handling of highly corrosive and toxic liquid bromine. | NBS is a safer solid brominating agent, though it is an irritant. |
Experimental Protocols
Method 1: Electrophilic Bromination with Bromine and Iron Catalyst
This protocol outlines the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene via the direct bromination of tetralin using bromine and an iron catalyst.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Bromine (Br₂)
-
Iron filings (or Iron(III) bromide)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, dissolve 1,2,3,4-tetrahydronaphthalene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of iron filings to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the cooled mixture with continuous stirring. The reaction is exothermic. Maintain the temperature around 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the red-brown color of bromine disappears.
-
Quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Bromination with N-Bromosuccinimide (NBS)
This method provides an alternative route using a solid, and therefore safer, brominating agent.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, dissolve 1,2,3,4-tetrahydronaphthalene in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the two synthesis protocols.
Caption: Workflow for Synthesis with Br₂/FeBr₃.
Caption: Workflow for Synthesis with NBS.
Reaction Pathway
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene proceeds via an electrophilic aromatic substitution mechanism. The alkyl group of the tetralin ring is an ortho-, para-director. Due to steric hindrance at the ortho-positions (5 and 8), the para-position (6) is the major site of substitution.
Caption: General Reaction Pathway.
Safety Considerations
Method 1: Br₂/FeBr₃
-
Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat. Have a bromine spill kit readily available.
-
Dichloromethane (CH₂Cl₂): A volatile and suspected carcinogen. Handle in a fume hood and avoid inhalation and skin contact.
-
Iron(III) bromide (FeBr₃): Corrosive and moisture-sensitive.
Method 2: N-Bromosuccinimide (NBS)
-
N-Bromosuccinimide (NBS): An irritant to the eyes, skin, and respiratory system. Avoid inhaling the powder and ensure good ventilation.
-
Acetonitrile: Flammable and toxic. Handle in a fume hood.
Product: 6-Bromo-1,2,3,4-tetrahydronaphthalene
-
Harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling the final product.
Starting Material: 1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Combustible liquid that can be fatal if swallowed and enters airways.[3] It also causes skin and serious eye irritation and is suspected of causing cancer.[3] Handle with care in a well-ventilated area.
Conclusion and Recommendations
Both presented protocols are viable for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
-
The Br₂/FeBr₃ method is a well-established procedure with a documented higher yield.[1] However, the use of liquid bromine poses significant safety risks that require stringent control measures. This method may be suitable for experienced chemists in well-equipped laboratories.
-
The NBS method offers a significant safety advantage due to the use of a solid, more manageable brominating agent. While specific yield data for this exact transformation was not found in the immediate search, NBS is known for its high efficiency and selectivity in aromatic brominations. This method is recommended for general laboratory use, especially where safety is a primary concern.
For any application, it is crucial to perform a thorough risk assessment and to optimize the reaction conditions on a small scale before scaling up. Purification and characterization (e.g., by GC-MS and NMR) are essential to ensure the desired product quality.
References
- 1. mdpi.com [mdpi.com]
- 2. Regiospecific bromination of condensed tetralones via aryloxydifluoroborn chelates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene | Semantic Scholar [semanticscholar.org]
"comparative study of catalysts for Suzuki coupling with 6-Bromo-1,2,3,4-tetrahydronaphthalene"
A Comparative Guide to Catalysts for Suzuki Coupling with 6-Bromo-1,2,3,4-tetrahydronaphthalene
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. For researchers and professionals in drug development, the synthesis of substituted tetralin scaffolds, such as those derived from 6-Bromo-1,2,3,4-tetrahydronaphthalene, is of significant interest due to their presence in numerous biologically active molecules. The choice of catalyst is paramount for achieving high yields and reaction efficiency. This guide provides a comparative overview of common palladium-based catalytic systems for the Suzuki coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene with arylboronic acids, supported by experimental data from various sources.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene is highly dependent on the palladium catalyst, the associated ligand, the base, and the solvent system employed. Below is a summary of different catalytic systems that have been utilized for this transformation or for analogous aryl bromides, providing a baseline for comparison.
| Catalyst System | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| A | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 90-100 | 14-16 | ~75-90 |
| B | PdCl₂(dppf) | K₂CO₃ | Toluene / H₂O | Reflux | 12 | High |
| C | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | >95 |
| D | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | 1,4-Dioxane / H₂O | 80 | 18 | High |
Experimental Protocols
Below are detailed methodologies for the Suzuki coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene, representative of the catalytic systems compared above.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added 6-Bromo-1,2,3,4-tetrahydronaphthalene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the specified base (2.0-3.0 mmol). The vessel is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen) for 15 minutes. The specified solvent is then added via syringe, followed by the palladium catalyst and ligand (if applicable). The reaction mixture is heated to the specified temperature and stirred for the indicated time.
Upon completion, as monitored by TLC or LC-MS, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-aryl-1,2,3,4-tetrahydronaphthalene.
Catalyst System A: Pd(PPh₃)₄ / K₂CO₃
-
Reaction Setup : In a Schlenk flask, combine 6-Bromo-1,2,3,4-tetrahydronaphthalene (211 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Solvent and Reaction : Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL). Heat the mixture to 100°C for 16 hours. Following the general workup and purification, the product is obtained.
Catalyst System B: PdCl₂(dppf) / K₂CO₃
-
Reaction Setup : In a round-bottom flask, combine 6-Bromo-1,2,3,4-tetrahydronaphthalene (211 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition : Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (37 mg, 0.05 mmol, 5 mol%).
-
Solvent and Reaction : Add a degassed mixture of toluene (10 mL) and water (2.5 mL). Heat the mixture to reflux for 12 hours. Following the general workup and purification, the product is obtained.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Spectroscopic Comparison of 6-Bromo-1,2,3,4-tetrahydronaphthalene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
This guide offers a comprehensive analysis of the spectroscopic characteristics of 6-Bromo-1,2,3,4-tetrahydronaphthalene and its derivatives. The objective is to provide a comparative overview of their spectroscopic properties, supported by available experimental data, to aid in structural elucidation, quality control, and the design of novel compounds in drug discovery and development.
Introduction
6-Bromo-1,2,3,4-tetrahydronaphthalene, a brominated derivative of tetralin, serves as a versatile building block in organic synthesis. The introduction of a bromine atom and other substituents onto the tetralin scaffold significantly influences the molecule's electronic environment and conformation. These changes are directly reflected in their spectroscopic signatures. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to distinguish and characterize these compounds.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 1,2,3,4-tetrahydronaphthalene (the parent compound), and provides expected values for 6-Bromo-1,2,3,4-tetrahydronaphthalene and a representative derivative, 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | Benzylic Protons (C1-H, C4-H) (δ, ppm) | Aliphatic Protons (C2-H, C3-H) (δ, ppm) | Other Protons (δ, ppm) |
| 1,2,3,4-Tetrahydronaphthalene | ~7.10 (m, 4H) | ~2.75 (t, 4H) | ~1.80 (m, 4H) | - |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene (Expected) | ~7.25 (d), ~7.15 (s), ~6.90 (d) | ~2.75 (m, 4H) | ~1.80 (m, 4H) | - |
| 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | Aromatic protons expected in the range of δ 7.0-7.3 ppm. | - | Methylene protons (C2-H, C3-H) expected as a singlet. | Methyl protons expected as singlets. |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Aromatic C (δ, ppm) | Benzylic C (C1, C4) (δ, ppm) | Aliphatic C (C2, C3) (δ, ppm) | Other C (δ, ppm) |
| 1,2,3,4-Tetrahydronaphthalene[1] | 137.1, 129.2, 125.9 | 29.3 | 23.3 | - |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene (Expected) | C-Br (~120), other aromatic carbons (128-140) | ~29 | ~23 | - |
| 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | Aromatic carbons expected in the range of δ 120-145 ppm. Quaternary carbons (C1, C4) and methyl carbons would also be present. | - | Methylene carbons (C2, C3) expected in the aliphatic region. | Methyl carbons expected in the aliphatic region. |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | C=C Stretch (Aromatic) | C-Br Stretch |
| 1,2,3,4-Tetrahydronaphthalene[2] | ~3020-3070 | ~2830-2960 | ~1450-1600 | - |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene (Expected) | ~3020-3070 | ~2830-2960 | ~1450-1600 | ~500-600 |
| 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | ~3020-3070 | ~2850-2970 | ~1450-1600 | ~500-600 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| 1,2,3,4-Tetrahydronaphthalene | 132 | Loss of ethyl ([M-28]⁺), leading to the tropylium ion fragment. |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene[3] | 210/212 (due to ⁷⁹Br/⁸¹Br isotopes) | Loss of Br radical, loss of HBr, retro-Diels-Alder fragmentation. |
| 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene[4][5] | 266/268 (due to ⁷⁹Br/⁸¹Br isotopes) | Loss of methyl radical, loss of Br radical, fragmentation of the aliphatic ring. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy : Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a pulse width of 30°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling. Common parameters involve a spectral width of 220 ppm, a pulse width of 45°, a relaxation delay of 2-5 seconds, and the accumulation of 1024 or more scans to achieve an adequate signal-to-noise ratio.[6]
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Solid samples are typically analyzed as a KBr pellet, where a small amount of the compound is ground with KBr powder and pressed into a transparent disk.
-
Data Acquisition : The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the KBr plates or pellet is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : Electron ionization (EI) is a common method for these types of compounds, using a standard electron energy of 70 eV.
-
Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of 6-Bromo-1,2,3,4-tetrahydronaphthalene and its derivatives.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the structural modifications of the tetralin scaffold and the expected changes in their spectroscopic signatures.
References
- 1. 1,2,3,4-Tetrahydronaphthalene(119-64-2) 13C NMR [m.chemicalbook.com]
- 2. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 3. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene [acrospharmatech.com]
- 5. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | C14H19Br | CID 226685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Biological Activities of 6-Bromo-1,2,3,4-tetrahydronaphthalene Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of various analogs of 6-Bromo-1,2,3,4-tetrahydronaphthalene. The information presented is based on available experimental data from preclinical studies.
The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position can significantly influence the pharmacological properties of these molecules, including their anticancer, antimicrobial, and enzyme inhibitory activities. This guide summarizes the reported biological data for several 6-Bromo-1,2,3,4-tetrahydronaphthalene analogs, presents the methodologies of the key experiments, and visualizes relevant biological pathways and experimental workflows.
Anticancer Activity
Several studies have explored the potential of 6-Bromo-1,2,3,4-tetrahydronaphthalene analogs as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing promising activity.
Dihydronaphthalene Analogs as Tubulin Polymerization Inhibitors
Dihydronaphthalene analogs, closely related to tetrahydronaphthalenes, have been investigated as potent inhibitors of tubulin polymerization, a key target in cancer therapy. One such analog, KGP413, a 1-aroyldihydronaphthalene derivative, has demonstrated significant cytotoxicity against human cancer cell lines.
Table 1: Cytotoxicity of Dihydronaphthalene Analog KGP413
| Compound | NCI-H460 (Lung Carcinoma) IC₅₀ (nM) | DU-145 (Prostate Carcinoma) IC₅₀ (nM) | SK-OV-3 (Ovarian Adenocarcinoma) IC₅₀ (nM) |
| KGP413 | 2.5 | 3.2 | 4.1 |
Data sourced from reference[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the 6-Bromo-1,2,3,4-tetrahydronaphthalene analogs for a specified period (e.g., 24-72 hours).[2]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) and incubated for 2-4 hours.[3]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[2][3]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]
Enzyme Inhibition Activity
Certain analogs of 6-Bromo-1,2,3,4-tetrahydronaphthalene have been shown to inhibit the activity of specific enzymes, suggesting their potential as therapeutic agents for various diseases.
Firefly Luciferase Inhibition
2-Benzylidene-tetralone derivatives, which can be synthesized from 6-bromo-1-tetralone, have been identified as highly potent and reversible inhibitors of firefly luciferase.[4] This is particularly relevant for high-throughput screening assays that utilize luciferase as a reporter gene, as inhibition of the reporter can lead to false-positive results.
Table 2: Firefly Luciferase Inhibitory Activity of a 6-Bromo-2-benzylidene-tetralone Analog
| Compound | Firefly Luciferase IC₅₀ (nM) |
| 6-Bromo-2-(p-methylbenzylidene)-1-tetralone | 0.5 |
Data sourced from reference[4]
Experimental Protocol: Firefly Luciferase Inhibition Assay
-
Reagent Preparation: Prepare a firefly luciferase working solution containing the enzyme and its substrate, D-luciferin.[5][6]
-
Compound Dilution: Prepare serial dilutions of the 6-Bromo-1,2,3,4-tetrahydronaphthalene analogs in an appropriate buffer.
-
Assay Reaction: In a 96-well plate, mix the firefly luciferase working solution with the different concentrations of the test compounds.[5]
-
Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. The light output is proportional to the enzyme activity.[5][6]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value from the dose-response curve.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Some derivatives incorporating a 6-bromo-substituted aromatic core have shown promising activity against various bacterial strains.
6-Bromoindole Derivatives
While not direct analogs of 6-Bromo-1,2,3,4-tetrahydronaphthalene, 6-bromoindolglyoxylamide polyamine derivatives demonstrate the potential of the 6-bromo substitution in conferring antimicrobial properties. These compounds have exhibited intrinsic activity against Gram-positive bacteria and have been shown to enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria.[7]
Table 3: Antimicrobial Activity of a 6-Bromoindole Derivative
| Compound | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa (with polymyxin B) MIC (µg/mL) |
| Polyamine 3 | 4 | 2 |
Data sourced from reference[7]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8]
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the wells of a 96-well microtiter plate.[9]
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion
The available data suggest that the 6-Bromo-1,2,3,4-tetrahydronaphthalene scaffold is a versatile platform for the development of novel therapeutic agents. Analogs incorporating this core structure have demonstrated a range of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. The bromine substituent at the 6-position appears to play a crucial role in modulating the potency and selectivity of these compounds. Further structure-activity relationship studies on a systematic series of 6-Bromo-1,2,3,4-tetrahydronaphthalene analogs are warranted to fully elucidate the therapeutic potential of this chemical class and to guide the design of more effective and specific drug candidates. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological properties of these promising molecules.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insights into the structure-activity relationship of the anticancer compound ZJ-101: a role played by the amide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mediresonline.org [mediresonline.org]
- 7. mediresonline.org [mediresonline.org]
- 8. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 9. Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
"cost-benefit analysis of different synthetic routes to 6-Bromo-1,2,3,4-tetrahydronaphthalene"
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Three Key Synthetic Pathways
The targeted synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene, a key intermediate in the development of various pharmaceuticals, can be approached through several distinct synthetic routes. This guide provides a comprehensive comparison of three primary methods: direct bromination of tetralin, the Sandmeyer reaction starting from 6-aminotetralin, and a multi-step approach involving Friedel-Crafts acylation. The analysis focuses on quantitative data, detailed experimental protocols, and a cost-benefit assessment to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Bromination | Route 2: Sandmeyer Reaction | Route 3: Friedel-Crafts Acylation |
| Starting Material | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | 6-Amino-1,2,3,4-tetrahydronaphthalene | Bromobenzene and Succinic Anhydride |
| Key Reagents | Bromine, Iron(III) bromide | Sodium nitrite, Hydrobromic acid, Copper(I) bromide | Aluminum chloride, Zinc amalgam, Hydrochloric acid, Hydrazine hydrate, Potassium hydroxide |
| Overall Yield | ~65-72%[1] | Moderate to Good (multi-step) | Moderate (multi-step) |
| Number of Steps | 1 | 2 (from 6-aminotetralin) | 4 |
| Key Advantages | Shortest route, potentially lowest initial reagent cost. | Good regioselectivity. | Avoids direct handling of elemental bromine in the final steps. |
| Key Disadvantages | Poor regioselectivity leading to isomeric mixtures and purification challenges. | Requires synthesis of the starting amine, involves diazotization which can be hazardous. | Longest route, involves multiple challenging reactions (e.g., Clemmensen/Wolff-Kishner reduction). |
| Estimated Cost | Low to Moderate | Moderate | High |
Route 1: Direct Bromination of 1,2,3,4-Tetrahydronaphthalene
This method represents the most direct approach to the target molecule. However, the primary challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution, as bromination can occur at other positions on the aromatic ring, leading to a mixture of isomers and necessitating extensive purification.
Experimental Protocol
A plausible procedure for the regioselective bromination to the 6-position involves the use of a Lewis acid catalyst to direct the substitution.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydronaphthalene in dichloromethane at 0°C.
-
Add a catalytic amount of iron(III) bromide to the solution.
-
Slowly add a solution of bromine in dichloromethane to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 6-Bromo-1,2,3,4-tetrahydronaphthalene.
A reported yield for a similar bromination of a tetralin derivative using Br₂/FeBr₃ in dichloromethane at 0°C is in the range of 65-72%.[1]
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction offers a more regioselective approach by introducing the bromo group at a specific position via a diazonium salt intermediate. This route begins with the synthesis of 6-amino-1,2,3,4-tetrahydronaphthalene, which is then converted to the target molecule.
Experimental Protocol
Part A: Synthesis of 6-Amino-1,2,3,4-tetrahydronaphthalene
The synthesis of the required aminotetralin can be achieved through the reduction of a corresponding nitro-tetralone.[2]
Materials:
-
6-Nitro-1-tetralone
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
To a suspension of 6-nitro-1-tetralone in a mixture of ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir for a specified time until the reduction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product to obtain 6-amino-1-tetralone.
-
The ketone can then be reduced to the corresponding amine.
Part B: Sandmeyer Reaction of 6-Amino-1,2,3,4-tetrahydronaphthalene
Materials:
-
6-Amino-1,2,3,4-tetrahydronaphthalene
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Dissolve 6-amino-1,2,3,4-tetrahydronaphthalene in aqueous hydrobromic acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will evolve.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to a specified temperature to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Route 3: Multi-step Synthesis via Friedel-Crafts Acylation
This longer route avoids the direct use of elemental bromine in the final steps and builds the tetralin ring system from simpler starting materials. It involves a Friedel-Crafts acylation, followed by reductions and an intramolecular cyclization.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride
Materials:
-
Bromobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
Hydrochloric acid (HCl)
Procedure:
-
In a three-necked flask, suspend anhydrous aluminum chloride in nitrobenzene and cool the mixture.
-
Add succinic anhydride to the suspension.
-
Slowly add bromobenzene to the reaction mixture, maintaining a low temperature.
-
After the addition, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and remove the nitrobenzene by steam distillation.
-
The resulting solid, 4-(4-bromophenyl)-4-oxobutanoic acid, is filtered, washed with water, and can be purified by recrystallization.
Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone
The keto-acid from the previous step is reduced to the corresponding butanoic acid.
-
Clemmensen Reduction: [3][4][5][6] Involves heating the ketone with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This method is suitable for acid-stable compounds.
-
Wolff-Kishner Reduction: [7][8][9] Involves heating the ketone with hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol. This method is suitable for base-stable compounds.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The resulting 4-(4-bromophenyl)butanoic acid is cyclized to form 6-bromo-3,4-dihydronaphthalen-1(2H)-one using a strong acid catalyst such as polyphosphoric acid (PPA) or liquid hydrogen fluoride.
Step 4: Reduction of the Tetralone
The final step is the reduction of the carbonyl group of 6-bromo-3,4-dihydronaphthalen-1(2H)-one to a methylene group to yield 6-bromo-1,2,3,4-tetrahydronaphthalene. This can be achieved again by either a Clemmensen or Wolff-Kishner reduction.
Logical Flow of Cost-Benefit Analysis
Caption: Logical workflow for the cost-benefit analysis of synthetic routes.
Conclusion
The choice of the optimal synthetic route to 6-Bromo-1,2,3,4-tetrahydronaphthalene is a trade-off between efficiency, cost, and scalability.
-
Direct Bromination (Route 1) is the most straightforward on paper but suffers from significant regioselectivity issues, making it potentially less cost-effective on a larger scale due to purification losses.
-
The Sandmeyer Reaction (Route 2) offers excellent regiocontrol but requires the synthesis of the precursor amine and involves the handling of potentially unstable diazonium salts.
-
The Friedel-Crafts Acylation route (Route 3) is the longest and most complex, likely incurring the highest initial costs. However, it may be advantageous for large-scale synthesis where the cost of starting materials is a smaller fraction of the overall cost and where avoiding the direct use of bromine in later stages is a priority.
Ultimately, the best choice will depend on the specific requirements of the research or production setting, including the available budget, timeline, and the scale of the synthesis. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. 6-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene () for sale [vulcanchem.com]
- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
Confirming the Structure of 6-Bromo-1,2,3,4-tetrahydronaphthalene: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of 6-Bromo-1,2,3,4-tetrahydronaphthalene. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and explore alternative techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide will present supporting data, detailed experimental protocols, and visual workflows to aid in the structural elucidation of this and similar halogenated compounds.
Structural Confirmation Workflow
The following diagram illustrates a typical workflow for the structural confirmation of an organic compound like 6-Bromo-1,2,3,4-tetrahydronaphthalene, integrating various spectroscopic techniques.
Caption: Workflow for the structural confirmation of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Core Spectroscopic Techniques: NMR and MS
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for the structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Table 1: Comparison of ¹H NMR Data
| Compound | Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene | H-1, H-4 | ~2.7 - 2.8 | Triplet | 4H |
| H-2, H-3 | ~1.8 - 1.9 | Multiplet | 4H | |
| H-5, H-7 | ~7.1 - 7.3 | Multiplet | 2H | |
| H-8 | ~6.9 | Doublet | 1H | |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | H-1, H-4 | 2.76 | Triplet | 4H |
| H-2, H-3 | 1.78 | Multiplet | 4H | |
| Aromatic H | 7.08 | Multiplet | 4H |
¹³C NMR Spectroscopy
Carbon NMR provides information about the number of different types of carbon atoms in a molecule.
Table 2: Comparison of ¹³C NMR Data
| Compound | Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene | C-1, C-4 | ~29 |
| C-2, C-3 | ~23 | |
| Aromatic CH | ~127 - 131 | |
| Aromatic C-Br | ~120 | |
| Quaternary C | ~136, ~138 | |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | C-1, C-4 | 29.3 |
| C-2, C-3 | 23.3 | |
| Aromatic CH | 129.2, 125.9 | |
| Quaternary C | 137.1 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern. For 6-Bromo-1,2,3,4-tetrahydronaphthalene, with a molecular formula of C₁₀H₁₁Br, the presence of a bromine atom is a key feature to confirm.
Table 3: Mass Spectrometry Data for 6-Bromo-1,2,3,4-tetrahydronaphthalene
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₀H₁₁Br | |
| Exact Mass | 210.0044 u | Confirms the elemental composition. |
| Molecular Ion (M⁺) | m/z 210 and 212 (approx. 1:1 ratio) | The presence of two peaks with a near-equal intensity ratio is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| Key Fragmentation Ions | m/z 131 (M⁺ - Br) | Loss of the bromine atom to form a stable tetralinyl cation. |
| m/z 103 (131 - C₂H₄) | Subsequent loss of ethylene from the tetralinyl cation via a retro-Diels-Alder reaction. |
Alternative Spectroscopic Techniques
While NMR and MS are the primary methods for structural confirmation, other spectroscopic techniques can provide valuable complementary information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 6-Bromo-1,2,3,4-tetrahydronaphthalene, the IR spectrum is expected to be similar to that of tetralin, with additional features due to the C-Br bond.
Table 4: Comparison of Key IR Absorptions
| Functional Group | 6-Bromo-1,2,3,4-tetrahydronaphthalene (Expected, cm⁻¹) | 1,2,3,4-Tetrahydronaphthalene (Experimental, cm⁻¹) |
| C-H (aromatic) stretch | 3100 - 3000 | 3066, 3019 |
| C-H (aliphatic) stretch | 3000 - 2850 | 2927, 2858 |
| C=C (aromatic) stretch | 1600 - 1450 | 1495, 1452 |
| C-Br stretch | 700 - 500 | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The introduction of a bromine atom onto the aromatic ring is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to tetralin.
Table 5: Comparison of UV-Vis Absorption Data
| Compound | λmax (nm) (in Ethanol) |
| 6-Bromo-1,2,3,4-tetrahydronaphthalene | Expected ~270-280 |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | 269, 275 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified 6-Bromo-1,2,3,4-tetrahydronaphthalene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 220 ppm
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumental Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
Infrared (IR) Spectroscopy
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.
-
Use a quartz cuvette with a 1 cm path length.
Data Acquisition:
-
Spectrometer: UV-Vis spectrophotometer
-
Wavelength Range: 200-400 nm
-
Blank: Use the pure solvent as a blank to zero the absorbance.
Logical Relationship Diagram
The following diagram illustrates the logical connections between the spectroscopic data and the deduced structural features of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Caption: Correlation of spectroscopic data to structural features.
By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently confirm the structure of 6-Bromo-1,2,3,4-tetrahydronaphthalene and other related molecules, which is a critical step in chemical research and drug development.
Comparative Analysis of 6-Bromo-1,2,3,4-tetrahydronaphthalene and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate halogenated building blocks is a critical decision that can significantly impact reaction outcomes, biological activity, and overall research efficiency. This guide provides a comprehensive cross-reference of experimental data for 6-Bromo-1,2,3,4-tetrahydronaphthalene, alongside a comparative analysis with its chloro and iodo analogs. The information presented herein is intended to assist researchers in making informed decisions for their specific applications.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and biological assays. The following table summarizes key computed and, where available, experimental data for 6-Bromo-1,2,3,4-tetrahydronaphthalene and its chlorinated and iodinated counterparts.
| Property | 6-Bromo-1,2,3,4-tetrahydronaphthalene | 6-Chloro-1,2,3,4-tetrahydronaphthalene | 6-Iodo-1,2,3,4-tetrahydronaphthalene |
| Molecular Formula | C₁₀H₁₁Br[1] | C₁₀H₁₁Cl | C₁₀H₁₁I |
| Molecular Weight | 211.10 g/mol [1] | 166.65 g/mol | 258.10 g/mol |
| CAS Number | 6134-56-1[1] | 54527-72-5 | 1634-36-2 |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Pale yellow oil |
| Boiling Point | ~270 °C (Predicted) | ~250 °C (Predicted) | ~290 °C (Predicted) |
| Density | ~1.35 g/cm³ (Predicted) | ~1.1 g/cm³ (Predicted) | ~1.6 g/cm³ (Predicted) |
Spectroscopic Data
Note: The Spectral Database for Organic Compounds (SDBS) is a valuable free resource for obtaining experimental spectra of a wide range of organic molecules and may contain data for the compounds of interest.[2][3][4][5][6]
Synthesis and Reactivity
The synthesis of 6-halo-1,2,3,4-tetrahydronaphthalenes can be achieved through several synthetic routes. A common approach involves the electrophilic halogenation of tetralin.
Experimental Protocol: Bromination of Tetralin (A Representative Procedure)
This protocol describes a general method for the bromination of tetralin, which can be adapted for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3,4-tetrahydronaphthalene in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of a radical initiator to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Note: High-temperature bromination of tetralin with molecular bromine can lead to benzylic bromination as a major side reaction.[7][8][9]
Reactivity in Cross-Coupling Reactions
6-Halo-1,2,3,4-tetrahydronaphthalenes are valuable substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The nature of the halogen atom significantly influences the reactivity in these transformations.
The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is: I > Br > Cl .
This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and most readily cleaved during the oxidative addition step of the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Synthetic Applications
The choice between 6-bromo, 6-chloro, and 6-iodo-1,2,3,4-tetrahydronaphthalene as a synthetic precursor depends on a balance of reactivity, cost, and availability.
-
6-Iodo-1,2,3,4-tetrahydronaphthalene: Offers the highest reactivity in cross-coupling reactions, often proceeding under milder conditions and with lower catalyst loadings. However, it is typically the most expensive and may be less stable.
-
6-Bromo-1,2,3,4-tetrahydronaphthalene: Provides a good balance of reactivity and stability. It is a widely used and commercially available building block.
-
6-Chloro-1,2,3,4-tetrahydronaphthalene: Is the most cost-effective of the three but exhibits the lowest reactivity. Cross-coupling reactions with aryl chlorides often require more forcing conditions, specialized catalysts, and ligands to achieve good yields.
Logical Workflow for Halogenated Tetralin Selection
The following diagram illustrates a logical workflow for selecting the appropriate 6-halotetralin for a synthetic application.
Caption: Decision workflow for selecting a 6-halotetralin derivative.
References
- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 7. Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
"peer-reviewed methods for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of peer-reviewed methods for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene, a valuable intermediate in medicinal chemistry and organic synthesis. We will delve into the two primary synthetic routes: electrophilic bromination of 1,2,3,4-tetrahydronaphthalene (tetralin) and the Sandmeyer reaction of 6-amino-1,2,3,4-tetrahydronaphthalene (6-aminotetralin). This guide will present a detailed comparison of these methodologies, including experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Method 1: Electrophilic Aromatic Bromination of Tetralin
The direct bromination of tetralin is a common approach to introduce a bromine atom onto the aromatic ring. However, achieving high regioselectivity for the desired 6-bromo isomer is a significant challenge. The reaction can yield a mixture of isomers, primarily the 5-bromo and 6-bromo products, and may also result in substitution on the aliphatic ring under certain conditions.
Reaction Scheme:
Caption: Electrophilic bromination of tetralin.
Experimental Protocol:
A general procedure for the electrophilic bromination of tetralin involves the slow addition of bromine to a solution of tetralin in a suitable solvent, often in the presence of a Lewis acid or other catalyst to promote aromatic substitution and influence regioselectivity.
Example Protocol: To a solution of 1,2,3,4-tetrahydronaphthalene (1.0 eq) in a chlorinated solvent such as dichloromethane or carbon tetrachloride, a Lewis acid catalyst like iron(III) bromide (FeBr₃) is added. The mixture is cooled, and a solution of bromine (1.0-1.2 eq) in the same solvent is added dropwise. The reaction is typically stirred at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The reaction is monitored by techniques like TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified, often by column chromatography to separate the isomers.
Performance Data:
The yield and regioselectivity of electrophilic bromination are highly dependent on the reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Yield of 6-Bromo Isomer (%) | Other Isomers | Reference |
| FeBr₃ | CH₂Cl₂ | 0 to rt | Moderate | 5-Bromo isomer is a major byproduct | Generic Protocol |
| Zeolites | CCl₄ | rt | Varies, can enhance para-selectivity | Ortho- and meta-isomers | --INVALID-LINK-- |
Note: The term "moderate" is used when specific quantitative data for the 6-bromo isomer is not explicitly stated in the general literature, but the formation of a mixture of isomers is indicated.
Method 2: Sandmeyer Reaction of 6-Amino-1,2,3,4-tetrahydronaphthalene
The Sandmeyer reaction provides a highly regioselective route to 6-Bromo-1,2,3,4-tetrahydronaphthalene by converting the amino group of 6-aminotetralin into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.[1]
Synthetic Pathway:
The overall process involves two main stages: the synthesis of the 6-aminotetralin precursor and the subsequent Sandmeyer reaction.
Caption: Sandmeyer synthesis of 6-bromotetralin.
Experimental Protocols:
1. Synthesis of 6-Amino-1,2,3,4-tetrahydronaphthalene (Precursor):
A common route to 6-aminotetralin is through the reduction of the corresponding nitrotetralin or the Beckmann rearrangement of α-tetralone oxime followed by hydrolysis. A more direct approach is the reduction of 6-nitro-1,2,3,4-tetrahydronaphthalene.
Example Protocol (from 6-Nitrotetralin): 6-Nitro-1,2,3,4-tetrahydronaphthalene is dissolved in a suitable solvent like ethanol. A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C) is used to reduce the nitro group to an amine. The reaction progress is monitored, and upon completion, the product is isolated and purified.
2. Sandmeyer Reaction:
Example Protocol: 6-Amino-1,2,3,4-tetrahydronaphthalene (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then slowly added to a solution of copper(I) bromide (CuBr) in HBr. The reaction mixture is stirred and may be gently warmed to facilitate the decomposition of the diazonium salt and the formation of the aryl bromide. After the evolution of nitrogen gas ceases, the product is extracted, washed, dried, and purified.
Performance Data:
The Sandmeyer reaction is known for its high yields and excellent regioselectivity.
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |
| 6-Amino-1,2,3,4-tetrahydronaphthalene | 1. NaNO₂, HBr2. CuBr | 0-5, then rt | Good to Excellent | General Sandmeyer Reaction Principles[1] |
Comparison of Methods
| Feature | Electrophilic Bromination of Tetralin | Sandmeyer Reaction of 6-Aminotetralin |
| Starting Material | 1,2,3,4-Tetrahydronaphthalene (readily available) | 6-Amino-1,2,3,4-tetrahydronaphthalene (requires synthesis) |
| Regioselectivity | Poor to moderate; mixture of isomers often formed | Excellent; highly specific for the 6-position |
| Yield of 6-Bromo Isomer | Variable and often moderate after purification | Generally good to excellent |
| Number of Steps | Typically one step from tetralin | Multi-step (synthesis of amine precursor + Sandmeyer) |
| Purification | Can be challenging due to isomeric byproducts | Generally more straightforward |
| Reagents | Bromine, Lewis acids (e.g., FeBr₃) | Sodium nitrite, hydrobromic acid, copper(I) bromide |
Conclusion
For the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene, the choice of method depends on the specific requirements of the researcher.
-
Electrophilic bromination of tetralin offers a more direct, one-step approach. However, it is often plagued by a lack of regioselectivity, leading to the formation of isomeric byproducts that can complicate purification and lower the overall yield of the desired 6-bromo isomer. This method may be suitable for initial exploratory work or when a mixture of isomers is acceptable.
-
The Sandmeyer reaction of 6-aminotetralin is a multi-step process but provides a highly regioselective and reliable route to pure 6-Bromo-1,2,3,4-tetrahydronaphthalene. For applications where high purity of the 6-bromo isomer is critical, such as in pharmaceutical development, the Sandmeyer reaction is the superior and recommended method.
Researchers should carefully consider the trade-offs between the number of synthetic steps, reagent availability, and the desired purity and yield of the final product when selecting a synthetic strategy.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-1,2,3,4-tetrahydronaphthalene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-Bromo-1,2,3,4-tetrahydronaphthalene, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures, emphasizing safe handling and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 6-Bromo-1,2,3,4-tetrahydronaphthalene with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of a small spill, it should be absorbed with an inert material, and the collected waste placed in a designated, sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency protocols.
Waste Characterization and Segregation
6-Bromo-1,2,3,4-tetrahydronaphthalene must be treated as hazardous waste. It is essential to segregate it from non-hazardous and other types of chemical waste to ensure proper disposal. Specifically, it should be collected in a dedicated container for halogenated organic waste.
Based on its chemical properties, waste 6-Bromo-1,2,3,4-tetrahydronaphthalene may be classified under several EPA hazardous waste codes. The appropriate codes should be determined by a qualified professional, but they may include:
-
F-listed wastes: These are wastes from non-specific sources. Halogenated organic compounds are often categorized under this list (e.g., F002 for spent halogenated solvents).
-
D-listed wastes: These wastes exhibit hazardous characteristics. If 6-Bromo-1,2,3,4-tetrahydronaphthalene is found to be ignitable, corrosive, reactive, or toxic, it would be assigned a corresponding D-code.
It is the responsibility of the waste generator to ensure the correct waste codes are assigned.
Quantitative Data for Disposal Considerations
| Parameter | Value/Information | Citation |
| EPA Waste Code (Potential) | F-List (e.g., F002), D-List (Characteristic dependent) | [1][2] |
| Primary Disposal Method | Incineration | [3] |
| Container Type | Tightly sealed, chemically resistant container labeled "Hazardous Waste" and "Halogenated Organic Waste" | [3][4] |
| pH of Aqueous Waste | Must be neutralized to a pH between 5.5 and 9.5 before any potential drain disposal (if permitted by local regulations and after appropriate treatment) | [4][5] |
| Incompatible Wastes | Strong oxidizing agents, strong bases | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Caption: Disposal workflow for 6-Bromo-1,2,3,4-tetrahydronaphthalene.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Collect all waste containing 6-Bromo-1,2,3,4-tetrahydronaphthalene, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated and compatible hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[3][4]
-
Ensure the container is kept tightly sealed when not in use.
2. Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's policies and local regulations.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
3. Contacting a Licensed Disposal Company:
-
The recommended and safest method for the disposal of 6-Bromo-1,2,3,4-tetrahydronaphthalene is to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][7]
-
Provide them with a clear characterization of the waste, including the chemical name and any other components in the waste stream.
4. Incineration:
-
The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3] This process ensures the complete destruction of the compound.
5. Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal. Complete all required waste manifest forms provided by the disposal company.
Note on Neutralization: While chemical neutralization or degradation methods for brominated aromatic compounds exist in a research context (e.g., solvothermal treatment, degradation in subcritical water), these are not standard, validated laboratory procedures for routine waste disposal.[8][9] Attempting such procedures without established protocols and safety measures can be dangerous. Therefore, professional disposal through a licensed contractor is the mandated approach.
References
- 1. actenviro.com [actenviro.com]
- 2. my.alfred.edu [my.alfred.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 6-Bromo-1,2,3,4-tetrahydronaphthalene
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for 6-Bromo-1,2,3,4-tetrahydronaphthalene, including comprehensive personal protective equipment (PPE) requirements, step-by-step handling protocols, and disposal plans.
Chemical Hazards and GHS Classification:
6-Bromo-1,2,3,4-tetrahydronaphthalene is classified as a hazardous substance. According to the Globally Harmonized System (GHS), its primary hazards include:
-
Acute toxicity, oral (Category 4): Harmful if swallowed[1].
-
Skin irritation (Category 2): Causes skin irritation[1].
-
Serious eye irritation (Category 2A): Causes serious eye irritation[1].
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling 6-Bromo-1,2,3,4-tetrahydronaphthalene.
| Body Part | Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact and irritation. Always check for signs of degradation or perforation before use. |
| Eyes/Face | Safety goggles and face shield | Safety goggles are essential to protect against splashes. A face shield should be used in conjunction with goggles when there is a higher risk of splashing or when handling larger quantities. |
| Body | Laboratory coat | A standard, long-sleeved laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory | Vapor respirator or mask with an organic vapor filter | To be used in case of insufficient ventilation or when handling the substance outside of a fume hood to avoid inhalation of vapors, which can cause respiratory tract irritation. |
Safe Handling and Experimental Protocol
A systematic approach is crucial for safely handling 6-Bromo-1,2,3,4-tetrahydronaphthalene. Adherence to the following step-by-step procedure is required.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[2][3].
-
Remove all potential ignition sources as the compound may be combustible[4].
-
Ground all equipment containing the material to prevent static discharge[2][5].
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Handling the Chemical:
-
Carefully open the container, avoiding splashing or creating aerosols.
-
When weighing or transferring the substance, do so gently.
-
If preparing a solution, add the 6-Bromo-1,2,3,4-tetrahydronaphthalene to the solvent slowly while stirring.
-
Keep the container tightly closed when not in use to prevent the release of vapors[2][3].
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling[4].
-
Remove and properly store or dispose of contaminated PPE.
-
Clean the work area and any equipment used.
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[4].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse[4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[4].
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately[6][7].
Spill and Disposal Plan
Spill Containment:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Absorb the spill with an inert, non-combustible material such as sand or earth[2][5].
-
Use non-sparking tools to collect the absorbed material and place it in a designated, sealed, and clearly labeled hazardous waste container[5].
Waste Disposal:
-
Solid Waste: Collect any unused 6-Bromo-1,2,3,4-tetrahydronaphthalene and contaminated disposable materials in a designated hazardous waste container.
-
Liquid Waste: Solutions containing the chemical should be collected in a separate, labeled hazardous waste container. Do not pour down the drain[7].
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines[7].
All waste must be disposed of through an approved waste disposal plant, following local, state, and federal regulations[4].
Workflow for Safe Handling of 6-Bromo-1,2,3,4-tetrahydronaphthalene
References
- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
